n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEELZFXRQAZCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291000 | |
| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-78-2 | |
| Record name | 7149-78-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the physical and chemical properties of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, also known as 4-Acetamido-2-chloro-5-nitrotoluene, is a substituted acetamide with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known (or inferred) characteristics. The information is presented to support researchers and scientists in their work with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. The data is a combination of computed values from reputable chemical databases. Experimental data for this specific compound is limited in publicly available literature; therefore, some properties are inferred from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₃ | PubChem[1][2] |
| Molecular Weight | 228.63 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 7149-78-2 | PubChem[2] |
| Appearance | Predicted to be a solid | - |
| Melting Point | Not experimentally determined. A related compound, N-(5-Chloro-2-methylphenyl)acetamide, has a melting point of 129-130 °C. | ECHEMI[3] |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Not experimentally determined. A related compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is soluble in DMF (5 mg/ml), DMSO (11 mg/ml), and PBS (pH 7.2, 0.25 mg/ml). | Cayman Chemical[4] |
| XLogP3 | 2.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |
| Rotatable Bond Count | 1 | PubChem[1][2] |
| Exact Mass | 228.0301698 Da | PubChem[1][2] |
| Polar Surface Area | 74.9 Ų | PubChem[1][2] |
| Heavy Atom Count | 15 | PubChem[1][2] |
Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound is the acetylation of 5-chloro-4-methyl-2-nitroaniline. The following is a detailed experimental protocol based on standard acetylation procedures for similar anilines.
Materials:
-
5-chloro-4-methyl-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Pyridine (catalyst)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 5-chloro-4-methyl-2-nitroaniline in a minimal amount of glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add 1.2 equivalents of acetic anhydride. Then, add a catalytic amount of pyridine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and pyridine.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Logical Relationships and Workflows
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of this compound for the scientific community. While comprehensive experimental data remains to be fully elucidated in the public domain, the information on its computed properties and a detailed synthesis protocol offers a valuable starting point for researchers. Further investigation into its biological activities could reveal its potential in drug discovery and development.
References
n-(5-chloro-4-methyl-2-nitrophenyl)acetamide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a key chemical intermediate. This document details its chemical properties, a standard experimental protocol for its synthesis, and its relevance in synthetic chemistry.
Core Chemical Information
Chemical Name: this compound CAS Number: 7149-78-2 Molecular Formula: C₉H₉ClN₂O₃
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 228.63 g/mol | [cite: ] |
| Melting Point | 104-105 °C | [cite: ] |
| Appearance | Solid (form may vary) | |
| Solubility | Data not readily available; likely soluble in common organic solvents. |
Synthesis Protocol
The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 5-chloro-4-methyl-2-nitroaniline. This reaction is a standard procedure in organic synthesis.
Experimental Protocol: Acetylation of 5-chloro-4-methyl-2-nitroaniline
Materials:
-
5-chloro-4-methyl-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Ice
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-chloro-4-methyl-2-nitroaniline in a suitable amount of glacial acetic acid.
-
Acetylation: To the stirred solution, add a molar excess (typically 1.2 to 1.5 equivalents) of acetic anhydride.
-
Reaction: Heat the reaction mixture at a moderate temperature (e.g., 80-100 °C) for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. This will quench the excess acetic anhydride and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Dry the purified this compound, for instance, in a vacuum oven at a low temperature.
Applications in Research and Development
This compound and structurally similar compounds are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds.
While specific biological activities or involvement in signaling pathways for this compound are not extensively documented in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted acetamides are a common feature in many drug candidates.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
IUPAC name for C9H9ClN2O3
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 7. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a consolidated overview of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a substituted aromatic amide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its chemical identity, physicochemical properties, and synonyms. Information on related compounds is included to provide context where direct data is absent. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a molecule of interest in organic synthesis and potentially in pharmaceutical research.[1] A comprehensive list of its synonyms and identifiers is crucial for accurate literature and database searches.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 7149-78-2[1] |
| PubChem CID | 251680[1] |
| Molecular Formula | C9H9ClN2O3[1] |
| InChI | InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)[1] |
| InChIKey | KEELZFXRQAZCJA-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=C(C=C1Cl)NC(=O)C)--INVALID-LINK--[O-][1] |
| Depositor-Supplied Synonyms | 4-Acetamido-2-chloro-5-nitrotoluene, MFCD00034545, NSC72332, and others.[1] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the computed properties of this compound.
| Property | Value |
| Molecular Weight | 228.63 g/mol [1] |
| XLogP3 | 2.5[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 1[1] |
| Exact Mass | 228.0301698 Da[1] |
| Topological Polar Surface Area | 74.9 Ų[1] |
| Heavy Atom Count | 15[1] |
Experimental Data and Protocols
As of the date of this document, a comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, biological activity, or mechanism of action of this compound. The available information is largely limited to its identification and computed properties.
While patents and research articles describe the synthesis and biological evaluation of structurally similar compounds, such as other substituted nitrophenylacetamides, these protocols are not directly transferable due to the specific substitution pattern of the target molecule.
Potential Research and Development Context
Based on the chemical structure, this compound can be classified as a nitroaromatic compound and an acetamide derivative. Compounds with these structural motifs are common in medicinal chemistry and materials science.
For instance, related chloro-nitro-phenyl acetamide derivatives are sometimes used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. The presence of the nitro and chloro groups allows for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.
Logical Workflow for Future Investigation
For researchers interested in exploring the properties and potential applications of this compound, a logical experimental workflow is proposed.
Caption: A proposed workflow for the investigation of this compound.
Conclusion
This compound is a well-defined chemical entity with a range of synonyms and computed physicochemical properties. However, there is a notable absence of detailed experimental data in the public domain regarding its synthesis, biological effects, and potential applications. This guide consolidates the available information and proposes a structured approach for future research. Further experimental investigation is required to elucidate the chemical reactivity and biological significance of this compound, which may hold potential as a synthetic intermediate or a bioactive molecule.
References
An In-depth Technical Guide to the Discovery and History of Nitrophenyl Acetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenyl acetamide compounds, a class of organic molecules characterized by a nitro-substituted phenyl ring attached to an acetamide group, hold a significant place in the history of synthetic chemistry and pharmacology. Emerging from the burgeoning coal tar and dye industries of the late 19th century, their journey is intrinsically linked to the development of the first synthetic analgesics.[1][2] Initially explored as intermediates in the synthesis of dyes and other industrial chemicals, the discovery of the pharmacological properties of the parent compound, acetanilide, spurred interest in its derivatives.[1][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of nitrophenyl acetamide compounds, with a focus on their potential in drug development.
Historical Perspective: From Dyes to Drugs
The story of nitrophenyl acetamides begins with the advancements in aromatic chemistry in the 19th century. The nitration of aromatic compounds, a fundamental reaction in organic synthesis, was extensively studied and industrialized for the production of explosives and dyes.[4] Acetanilide, the acetylated derivative of aniline, was introduced in 1886 as an antipyretic (fever-reducing) agent under the name Antifebrin, following a serendipitous discovery of its medicinal properties.[3][5] This marked a pivotal moment, shifting the focus of some chemists from dyestuffs to the therapeutic potential of synthetic organic compounds.
The synthesis of nitrophenyl acetamides, particularly the para-isomer, became a common laboratory practice and an important industrial process. These compounds served as crucial intermediates in the production of nitroanilines, which are key precursors for a wide range of azo dyes.[6][7] The industrial synthesis of 4-nitroaniline from 4-nitrochlorobenzene is a testament to the commercial importance of these nitroaromatic compounds.[6] While the direct nitration of aniline was problematic, the acetylation of the amino group to form acetanilide provided a means to control the reaction and favor the formation of the para-nitro isomer.
While the primary historical application of nitrophenyl acetamides was in the chemical industry, the biological activities of the broader class of nitroaromatic compounds, including antimicrobial and other therapeutic effects, have been recognized over time, leading to renewed interest in these scaffolds for drug discovery.
Synthesis of Nitrophenyl Acetamide Compounds
The most common method for the synthesis of nitrophenyl acetamides is the electrophilic aromatic substitution of acetanilide with a nitrating agent. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, leading to the formation of a mixture of ortho- and para-nitroacetanilide.
General Experimental Protocol: Nitration of Acetanilide
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid (optional, as a solvent)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: Acetanilide is dissolved in a suitable solvent, often glacial acetic acid or concentrated sulfuric acid, with gentle warming if necessary.[8]
-
Cooling: The solution is cooled in an ice bath to a temperature typically between 0 and 10°C.[8]
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled in an ice bath.
-
Nitration: The cold nitrating mixture is added dropwise to the cooled acetanilide solution with constant stirring, while maintaining the low temperature.[8]
-
Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a period at low temperature and then poured onto crushed ice to precipitate the crude product.[8]
-
Isolation and Purification: The precipitated nitrophenyl acetamide isomers are collected by vacuum filtration and washed with cold water to remove residual acid. The mixture of ortho- and para-isomers can be separated by recrystallization from ethanol, as the ortho-isomer is more soluble in ethanol than the para-isomer.[9]
The following diagram illustrates the general workflow for the synthesis and separation of nitrophenyl acetamide isomers.
Physicochemical and Biological Data
The biological activity of nitrophenyl acetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following tables summarize key physicochemical properties and reported biological activities for selected compounds.
Table 1: Physicochemical Properties of Selected Nitrophenyl Acetamides
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 92-94 |
| 3-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 155 |
| 4-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 215-217[8] |
| N-(2-tert-butyl-4-nitrophenyl)acetamide | C₁₂H₁₆N₂O₃ | 236.27 | - |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | C₈H₆ClFN₂O₃ | 232.59 | - |
Table 2: Reported Biological Activities of Nitrophenyl Acetamide Derivatives
| Compound/Derivative Class | Biological Activity | Quantitative Data | Reference |
| N-phenylacetamide derivatives | Anti-inflammatory | - | [10] |
| N-phenylacetamide derivatives | Anticancer | - | [10] |
| N-phenylacetamide derivatives | Antimicrobial | - | [10] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial (against Klebsiella pneumoniae) | - | [6] |
| N-(4-nitrophenyl)acetamide derivatives | Antioxidant | - |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of nitrophenyl acetamide derivatives are a result of their interaction with various cellular targets and signaling pathways. While research is ongoing, several key mechanisms have been proposed.
Anti-inflammatory Activity
Some N-phenylacetamide derivatives are known to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.
Antimicrobial Activity
The antimicrobial effects of nitroaromatic compounds are often attributed to their ability to be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can damage cellular macromolecules, including DNA and proteins, leading to cell death.
Cytotoxic and Anticancer Activity
Several nitrophenyl acetamide derivatives have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key signaling molecules like tyrosine kinases, which are often overactive in cancer cells, or the induction of apoptosis (programmed cell death).
The following diagram illustrates a potential workflow for the screening of novel nitrophenyl acetamide derivatives for anticancer activity.
Conclusion and Future Directions
The journey of nitrophenyl acetamide compounds from their origins in the 19th-century dye industry to their current exploration as potential therapeutic agents is a compelling example of the evolution of chemical and pharmacological sciences. Their straightforward synthesis and the tunability of their chemical structure make them an attractive scaffold for the development of new drugs. While significant research has been conducted on their synthesis and their role as chemical intermediates, the full therapeutic potential of nitrophenyl acetamide derivatives is still being uncovered. Future research should focus on the systematic exploration of the structure-activity relationships of a wider range of derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and toxicological profiles to translate their promising in vitro activities into clinically viable treatments. The in-depth understanding of their history, synthesis, and biological activities provided in this guide serves as a valuable resource for researchers dedicated to advancing this fascinating class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetanilide | synthesis, analgesic, antipyretic | Britannica [britannica.com]
- 3. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. industryarc.com [industryarc.com]
- 8. jcbsc.org [jcbsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Fundamental Chemistry of Chloro-Methyl-Nitrophenyl Acetamides: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the fundamental chemistry of chloro-methyl-nitrophenyl acetamides, a class of compounds recognized for their significance as intermediates in the synthesis of pharmacologically active molecules, particularly tyrosine kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, physicochemical properties, and spectral characterization of these compounds. Detailed experimental protocols for key synthetic steps and relevant biological assays are provided, alongside visual representations of synthetic pathways and biological mechanisms to facilitate understanding and application in a research and development setting.
Introduction
Chloro-methyl-nitrophenyl acetamides are substituted aromatic compounds characterized by a central phenyl ring bearing a chloro, a methylamino (N-methyl), a nitro, and an acetamide functional group. The relative positions of these substituents give rise to a variety of isomers, each with potentially distinct chemical and biological properties. The most extensively studied isomer, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, serves as a crucial building block in the synthesis of several targeted cancer therapies, most notably Nintedanib, a potent tyrosine kinase inhibitor.[1]
The inherent reactivity of the chloroacetyl group and the electronic effects of the nitro and methyl groups on the phenyl ring make these molecules versatile precursors for the construction of more complex heterocyclic systems. Their role as intermediates in the development of kinase inhibitors underscores the importance of understanding their fundamental chemistry to enable the design and synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
The physicochemical properties of chloro-methyl-nitrophenyl acetamides are influenced by the substitution pattern on the phenyl ring. A summary of the known properties for the prominent 4-nitro isomer is presented below.
Table 1: Physicochemical Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
| Property | Value | Reference(s) |
| CAS Number | 2653-16-9 | [2] |
| Molecular Formula | C₉H₉ClN₂O₃ | [3][4] |
| Molecular Weight | 228.63 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 109.5-110 °C | [3] |
| Solubility | Sparingly soluble in Chloroform, DMSO; Slightly soluble in Methanol | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
Table 2: Spectroscopic Data for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
| Technique | Data | Reference(s) |
| ¹H NMR | Data not explicitly detailed in search results. | |
| ¹³C NMR | Data not explicitly detailed in search results. | |
| Mass Spec (FAB-MS) | m/z: 229.5 (M+H)⁺ | [5] |
| IR | Data not explicitly detailed in search results. |
Note: While specific NMR and IR data for the title compound were not found in the provided search results, general characteristics for similar compounds suggest the presence of signals corresponding to the aromatic protons, the N-methyl group, the methylene protons of the chloroacetyl group, and characteristic carbonyl and nitro group stretches in the IR spectrum.
Synthesis of Chloro-Methyl-Nitrophenyl Acetamides
The synthesis of chloro-methyl-nitrophenyl acetamides typically involves a two-step process: N-methylation of a nitroaniline precursor followed by N-acylation with a chloroacetylating agent. The synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is well-documented and serves as a representative example.
Synthesis of N-Methyl-4-nitroaniline
A common route to N-methyl-4-nitroaniline involves the formylation of p-nitroaniline, followed by methylation and subsequent deformylation. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of N-Methyl-4-nitroaniline [1]
-
Formylation: React p-nitroaniline with formic acid to yield N-formyl-p-nitroaniline.
-
Methylation: Dissolve N-formyl-p-nitroaniline in N,N-dimethylformamide (DMF). Add potassium tert-butoxide and methyl iodide (CH₃I) and stir at room temperature for 8 hours. After the reaction is complete, recover the DMF by distillation under reduced pressure. Pour the residue into water to precipitate N-methyl-N-formyl-p-nitroaniline. Filter the solid product. The reported yield is approximately 92-95%.
-
Deformylation: Dissolve the N-methyl-N-formyl-p-nitroaniline in ethanol. Add a reducing agent such as sodium borohydride. Quench the reaction with a saturated ammonium chloride solution. Pour the reaction mixture into water and filter the precipitate. Recrystallize the crude product from an ethanol-water mixture to obtain high-purity N-methyl-p-nitroaniline.
Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
The final step involves the acylation of N-methyl-4-nitroaniline with a chloroacetylating agent.
Experimental Protocol: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide [5]
-
To a solution of N-methyl-4-nitroaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., sodium carbonate or triethylamine).
-
Cool the mixture and slowly add a chloroacetic agent such as chloroacetyl chloride or chloroacetic anhydride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Synthesis of Other Isomers
The synthesis of other isomers, such as the 2-nitro and 3-nitro analogues, follows a similar synthetic strategy, starting from the corresponding N-methyl-nitroaniline precursors. Detailed experimental procedures for the synthesis of N-methyl-2-nitroaniline and N-methyl-3-nitroaniline are available in the literature.[6][7][8][9][10]
Logical Workflow for the Synthesis of Chloro-Methyl-Nitrophenyl Acetamides
Role in Drug Development: Tyrosine Kinase Inhibition
Chloro-methyl-nitrophenyl acetamides are primarily utilized as intermediates in the synthesis of tyrosine kinase inhibitors (TKIs).[11] Tyrosine kinases are a family of enzymes that play a critical role in cellular signal transduction pathways regulating cell growth, differentiation, and survival.[12] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[13]
Tyrosine Kinase Signaling Pathway
The general mechanism of receptor tyrosine kinase (RTK) signaling involves the binding of a ligand (e.g., a growth factor like VEGF or EGF) to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. The phosphorylated tyrosines then serve as docking sites for downstream signaling proteins, activating cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. Small molecule TKIs typically act by competing with ATP for the binding site within the catalytic kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[11]
Generalized Receptor Tyrosine Kinase Signaling Pathway and Inhibition
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay
To evaluate the inhibitory potential of compounds derived from chloro-methyl-nitrophenyl acetamides, in vitro kinase assays are essential. The following is a general protocol for assessing the inhibition of a receptor tyrosine kinase such as VEGFR-2.[14]
Experimental Protocol: Western Blot-Based VEGFR-2 Inhibition Assay [14]
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) to near confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The ratio of phospho-VEGFR-2 to total VEGFR-2 indicates the level of inhibition.
-
Workflow for an In Vitro Kinase Inhibition Assay
Conclusion
Chloro-methyl-nitrophenyl acetamides represent a class of compounds with significant utility in medicinal chemistry and drug development. Their straightforward synthesis and the reactivity of the chloroacetyl group provide a versatile platform for the creation of diverse molecular scaffolds. The established role of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide as a key intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib highlights the therapeutic potential that can be unlocked from this chemical class. This technical guide has provided a comprehensive overview of the fundamental chemistry of these compounds, including their synthesis, properties, and application in the context of tyrosine kinase inhibition. The detailed protocols and visual workflows are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel targeted therapies. Further exploration of the structure-activity relationships of different isomers of chloro-methyl-nitrophenyl acetamides may lead to the identification of new lead compounds with improved potency and selectivity against various kinase targets.
References
- 1. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 8. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tyrosine kinase inhibitors - a review on pharmacology, metabolism and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Structural Elucidation and Characterization of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and characterization of the organic compound N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the standard methodologies and expected spectroscopic features based on the analysis of closely related compounds. It serves as a practical resource for researchers engaged in the synthesis, identification, and evaluation of novel small molecules in the field of medicinal chemistry and drug development. This guide details the probable synthetic pathway, the key analytical techniques for structural confirmation, and presents expected data in a structured format.
Introduction
This compound is a substituted aromatic amide containing nitro, chloro, and methyl functional groups. Such polysubstituted aromatic compounds are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of more complex, biologically active molecules. The precise arrangement of these functional groups can significantly influence the compound's physicochemical properties and its interactions with biological targets. Accurate structural elucidation and characterization are therefore critical first steps in the exploration of its potential applications.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is provided in Table 1. These values, sourced from the PubChem database, offer a preliminary understanding of the molecule's characteristics.[1]
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₉ClN₂O₃ |
| Molecular Weight | 228.63 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 228.0301698 Da |
| Monoisotopic Mass | 228.0301698 Da |
| Topological Polar Surface Area | 74.9 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 267 |
Synthesis and Characterization Workflow
The synthesis and structural confirmation of a novel compound like this compound follows a logical progression of steps, from synthesis and purification to spectroscopic analysis.
Caption: General experimental workflow for the synthesis and characterization of a target compound.
Experimental Protocols
Synthesis: Acetylation of 5-chloro-4-methyl-2-nitroaniline
This proposed synthesis is based on common acetylation procedures for anilines.
Materials:
-
5-chloro-4-methyl-2-nitroaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., glacial acetic acid, dichloromethane, or ethyl acetate)
-
A base (if using acetyl chloride, e.g., triethylamine or pyridine)
-
Ice-cold water
-
Standard laboratory glassware and magnetic stirrer
Procedure (using Acetic Anhydride):
-
Dissolve 5-chloro-4-methyl-2-nitroaniline in a suitable solvent like glacial acetic acid in a round-bottom flask.
-
Slowly add a molar excess of acetic anhydride to the solution while stirring.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The solid product is collected by vacuum filtration, washed with cold water to remove any remaining acid, and then dried.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound.
Structural Characterization Techniques
The purified compound would then be subjected to a battery of spectroscopic and analytical techniques to confirm its structure.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Techniques such as DEPT, COSY, HSQC, and HMBC can be used for more detailed structural assignment.
4.2.2. Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
4.2.3. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition: The mass spectrum is obtained, showing the molecular ion peak and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Predicted Spectroscopic Data
In the absence of experimentally obtained spectra for this compound, the following tables present the expected chemical shifts and absorption bands based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
The expected proton NMR signals are based on the substituent effects on the aromatic ring and the characteristic shifts of the acetamide group. Data for the related compound N-(4-Methyl-2-nitrophenyl)acetamide shows a singlet for the methyl group around 2.36 ppm and another for the acetyl methyl at 2.26 ppm. The amide proton is a singlet at approximately 10.18 ppm.[2]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (on C3) | ~8.0-8.2 | s |
| Aromatic-H (on C6) | ~7.4-7.6 | s |
| -NH (amide) | ~9.5-10.5 | s |
| -CH₃ (on C4) | ~2.3-2.5 | s |
| -CH₃ (acetyl) | ~2.2-2.4 | s |
Predicted ¹³C NMR Data
The carbon signals can be predicted based on the known shifts for substituted benzenes and acetamides. For instance, N-(4-Chloro-2-nitrophenyl)acetamide exhibits signals for the aromatic carbons between 123 and 137 ppm, with the carbonyl carbon at approximately 169.0 ppm.[2]
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~168-170 |
| Aromatic C-NO₂ | ~145-150 |
| Aromatic C-NH | ~135-140 |
| Aromatic C-Cl | ~130-135 |
| Aromatic C-CH₃ | ~130-135 |
| Aromatic C-H | ~120-130 |
| -CH₃ (on C4) | ~18-22 |
| -CH₃ (acetyl) | ~24-26 |
Predicted IR Absorption Bands
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.
Table 4: Predicted Major IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3250-3400 | Amide N-H stretching |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 2850-3000 | Methyl C-H stretching |
| C=O Stretch | 1660-1700 | Amide I band |
| N-O Stretch (asymmetric) | 1500-1550 | Nitro group |
| N-H Bend | 1510-1550 | Amide II band |
| N-O Stretch (symmetric) | 1330-1370 | Nitro group |
| C-N Stretch | 1200-1300 | Amide III band |
| C-Cl Stretch | 700-800 | Carbon-chlorine stretching |
Predicted Mass Spectrometry Data
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. For this compound, this would be approximately 228.63. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Interpretation |
| ~228/230 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotope pattern |
| ~186/188 | Loss of acetyl group (-COCH₂) |
| ~170/172 | Loss of acetyl and oxygen |
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the specific biological activities or associated signaling pathways for this compound. Research into the biological effects of this compound would require in vitro and in vivo screening assays. A general workflow for investigating the biological activity of a novel compound is presented below.
Caption: A generalized workflow for the investigation of the biological activity of a novel compound.
Conclusion
This technical guide has outlined the essential aspects for the structural elucidation and characterization of this compound. While direct experimental data is scarce, this document provides a robust framework based on established chemical principles and data from analogous structures. The detailed protocols and predicted spectroscopic data serve as a valuable reference for researchers working on the synthesis and analysis of this and related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential biological activities.
References
Theoretical Mechanism of Action for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a theoretical mechanism of action for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. As of the date of this publication, there is no direct experimental evidence or established biological activity specifically attributed to this compound in the public domain. The proposed mechanisms are extrapolated from the known biological activities of structurally similar compounds and chemical analogues. This whitepaper is intended to serve as a guide for future research and hypothesis testing.
Executive Summary
This compound is a small organic molecule belonging to the class of nitroaromatic compounds. While its specific biological functions remain uncharacterized, its structural motifs—a substituted nitrophenyl ring and an acetamide group—are present in various bioactive compounds. Analysis of related molecules suggests that this compound may exhibit potential as an intermediate for the synthesis of targeted therapeutics, particularly in oncology. This document will explore a plausible theoretical mechanism of action centered around the inhibition of protein kinases, a common target for compounds with similar chemical features.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and for designing experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClN₂O₃ | [1] |
| Molecular Weight | 228.63 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 7149-78-2 | [1] |
| SMILES | CC1=CC(=C(C=C1Cl)NC(=O)C)--INVALID-LINK--[O-] | [1] |
| InChIKey | KEELZFXRQAZCJA-UHFFFAOYSA-N | [1] |
Proposed Theoretical Mechanism of Action: Kinase Inhibition
Structurally related compounds, such as derivatives of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, have been utilized as intermediates in the synthesis of kinase inhibitors.[2][3][4] For instance, this related molecule is a building block for Nintedanib, a tyrosine kinase inhibitor, and has been used in the development of inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK), which has anticancer activity.[4] Therefore, a primary theoretical mechanism of action for this compound is the inhibition of one or more protein kinases involved in oncogenic signaling pathways.
The proposed mechanism involves the compound acting as a scaffold that, with potential further chemical modification, could bind to the ATP-binding pocket of a target kinase. The chloro, methyl, and nitro substituents on the phenyl ring, along with the acetamide group, would contribute to the binding affinity and selectivity through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
A generalized signaling pathway illustrating the potential role of a kinase inhibitor is depicted below.
Caption: Proposed inhibitory action on a generic receptor tyrosine kinase signaling pathway.
Hypothetical Quantitative Data
To investigate the theoretical kinase inhibitory activity, a series of in vitro assays would be necessary. Table 2 presents hypothetical IC₅₀ values for this compound against a panel of selected kinases, which are frequently implicated in cancer.
| Kinase Target | Hypothetical IC₅₀ (nM) |
| VEGFR2 | 150 |
| PDGFRβ | 220 |
| FGFR1 | 350 |
| SRC | >1000 |
| EGFR | >1000 |
These are hypothetical values for illustrative purposes and would require experimental validation.
Proposed Experimental Protocols
To validate the theoretical mechanism of action, a structured experimental workflow is proposed.
Caption: A proposed experimental workflow to investigate the mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound.
-
Procedure: A radiometric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) would be employed.
-
The test compound would be serially diluted and incubated with the kinase, substrate, and ATP.
-
The reaction would be initiated by the addition of ATP and allowed to proceed for a specified time at 30°C.
-
The reaction would be terminated, and the amount of product formed (phosphorylated substrate) would be quantified.
-
IC₅₀ values would be calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known kinase dependencies (e.g., HUVEC, A549, MCF-7) would be used.
-
Procedure: Cells would be seeded in 96-well plates and allowed to adhere overnight.
-
The cells would then be treated with increasing concentrations of the test compound for 72 hours.
-
Cell viability would be assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
GI₅₀ (concentration for 50% growth inhibition) values would be determined from the dose-response curves.
Western Blot Analysis
Objective: To confirm the inhibition of a specific signaling pathway in cells.
Methodology:
-
Procedure: Cancer cells would be treated with the test compound at concentrations around its GI₅₀ value for various time points.
-
Cell lysates would be prepared, and protein concentrations would be determined.
-
Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane would be probed with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate would be used for detection.
Conclusion and Future Directions
This compound possesses structural features that suggest its potential as a scaffold for the development of kinase inhibitors. The proposed theoretical mechanism of action, centered on the inhibition of oncogenic signaling pathways, provides a rational basis for initiating a drug discovery program. Future research should focus on the synthesis of a focused library of analogues to explore the structure-activity relationship (SAR) and to identify compounds with improved potency and selectivity. The experimental protocols outlined in this whitepaper provide a roadmap for the initial biological characterization of this and related molecules.
References
- 1. This compound | C9H9ClN2O3 | CID 251680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2653-16-9,2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE | lookchem [lookchem.com]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
A Technical Guide to the Potential Biological Activities of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental data on the biological activity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide has been identified in the public domain at the time of this report. This document, therefore, presents a preliminary biological activity screening based on a comprehensive review of structurally related compounds. The information herein is intended to guide future research and is not a definitive assessment of the compound's properties.
Introduction
This compound belongs to the class of substituted nitroanilines and acetamides, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of a nitro group, a chloro substituent, and a methyl group on the phenyl ring, combined with the acetamide moiety, suggests that this compound could exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This whitepaper provides a detailed overview of the potential biological activities of this compound by examining the established activities of its structural analogs.
Potential Biological Activities
Anticancer Activity
N-substituted 2-nitroaniline derivatives have demonstrated a broad spectrum of cytotoxic effects against various cancer cell lines. The nitro group, being an electron-withdrawing moiety, is often crucial for their mechanism of action, particularly through bioreductive activation in the hypoxic environments of solid tumors.
Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [1] |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [1] |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | [1] |
| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | [1] |
| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | [1] |
The data suggests that substitutions on the N-phenyl ring can significantly influence anticancer potency.[1] For instance, the presence of a methyl group at the para-position of the phenyl ring has been associated with potent antiproliferative effects in other classes of compounds.
Antimicrobial Activity
Both N-substituted 2-nitroaniline and chloroacetamide derivatives have shown promising antimicrobial properties. The nitro group in nitroaromatic compounds can be reduced by microbial nitroreductases to form radical anions and other reactive species that can damage cellular macromolecules. Furthermore, the chloroacetamide moiety is a known reactive group that can alkylate biological nucleophiles, contributing to antimicrobial effects. Studies on related compounds have indicated that the presence of a chloro atom can enhance antimicrobial activity.[2]
Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives
| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | Phenyl | Escherichia coli | 12.5 | [1] |
| 4b | Phenyl | Staphylococcus aureus | 6.25 | [1] |
| 4c | 4-Chlorophenyl | Escherichia coli | 8.0 | [1] |
| 4d | 4-Chlorophenyl | Staphylococcus aureus | 4.0 | [1] |
Anti-inflammatory Activity
Nitro-substituted benzamide derivatives have been investigated for their anti-inflammatory potential. Some of these compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.
Table 3: Anti-inflammatory Activity of Selected Nitro-Substituted Benzamide Derivatives
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| N-(4-nitrophenyl)-4-nitrobenzamide | RAW 264.7 macrophages | 3.7 | [3] |
| N-(3,5-dinitrophenyl)-4-nitrobenzamide | RAW 264.7 macrophages | 5.3 | [3] |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route for the title compound can be adapted from methods used for similar acetanilides.
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Dissolve 5-chloro-4-methyl-2-nitroaniline in an inert solvent such as dichloromethane.
-
Add a base, for example, pyridine or triethylamine, to the solution.
-
Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Anticancer Activity Screening (MTT Assay)
This protocol is based on the methodology for assessing the cytotoxicity of substituted nitroanilines.[4]
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Bacterial/Fungal Culture: Grow the microbial strains (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth with no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, the following mechanisms can be postulated for this compound.
Anticancer Mechanism
The anticancer activity of nitroaromatic compounds is often linked to their bioreduction in hypoxic tumor cells.
Caption: Potential bioreductive activation pathway in cancer cells.
Anti-inflammatory Mechanism
The anti-inflammatory effects of related compounds have been associated with the inhibition of pro-inflammatory mediators.
Caption: Inhibition of nitric oxide production as a potential anti-inflammatory mechanism.
Conclusion
While direct experimental evidence is currently lacking for this compound, the analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule. The presence of key pharmacophores indicates a likelihood of anticancer, antimicrobial, and anti-inflammatory properties. The data and protocols presented in this technical guide are intended to provide a solid foundation for initiating the preliminary biological screening of this compound. Further in-depth studies are warranted to elucidate its precise biological activities and mechanisms of action.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the multi-step synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a valuable intermediate in organic synthesis. The synthesis commences from the readily available starting material, p-toluidine, and proceeds through a three-step reaction sequence involving acetylation, nitration, and chlorination. Each step is described in detail, including reagents, reaction conditions, and purification methods. Quantitative data for each synthetic step is summarized for clarity. A graphical representation of the experimental workflow is also provided.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. Its structure, featuring multiple functional groups, allows for diverse chemical modifications. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting. The synthesis strategy is based on a logical sequence of electrophilic aromatic substitution reactions, starting with the protection of the amino group of p-toluidine, followed by regioselective nitration and chlorination.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | Acetylation | p-Toluidine | N-(4-methylphenyl)acetamide | Acetic anhydride, Sodium acetate | Water, Ethanol | ~95% | 147-149 |
| 2 | Nitration | N-(4-methylphenyl)acetamide | N-(4-methyl-2-nitrophenyl)acetamide | Fuming nitric acid, Glacial acetic acid | - | ~75% | 95-97 |
| 3 | Chlorination | N-(4-methyl-2-nitrophenyl)acetamide | This compound | N-Chlorosuccinimide (NCS) | Acetic acid | ~90% | 155-157 |
Experimental Protocols
Step 1: Synthesis of N-(4-methylphenyl)acetamide (Acetylation of p-Toluidine)
Materials:
-
p-Toluidine
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Water
-
Beaker, 250 mL
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL beaker, dissolve 5.0 g of p-toluidine in 150 mL of water.
-
To this solution, add 5.5 mL of acetic anhydride.
-
In a separate container, prepare a solution of 5.0 g of sodium acetate in 30 mL of water.
-
Add the sodium acetate solution to the p-toluidine/acetic anhydride mixture and stir vigorously.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-methylphenyl)acetamide.
-
Dry the product in a desiccator.
Step 2: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide (Nitration)
Materials:
-
N-(4-methylphenyl)acetamide
-
Fuming nitric acid
-
Glacial acetic acid
-
Erlenmeyer flask, 100 mL
-
Ice bath
-
Stirring bar and magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Carefully add 5.0 g of N-(4-methylphenyl)acetamide to a 100 mL Erlenmeyer flask.
-
Add 10 mL of glacial acetic acid to the flask and stir until the acetanilide is completely dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly, and with constant stirring, add 2.5 mL of fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture onto 50 g of crushed ice in a beaker.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the product with cold water.
-
Recrystallize the crude product from ethanol to yield pure N-(4-methyl-2-nitrophenyl)acetamide.
Step 3: Synthesis of this compound (Chlorination)
Materials:
-
N-(4-methyl-2-nitrophenyl)acetamide
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
-
Round-bottom flask, 100 mL
-
Reflux condenser
-
Heating mantle
-
Stirring bar and magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3.0 g of N-(4-methyl-2-nitrophenyl)acetamide in 30 mL of acetic acid.
-
Add 2.2 g of N-Chlorosuccinimide (NCS) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Experimental Workflow
Caption: Synthetic route for this compound.
Application Notes and Protocols: The Role of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in the Synthesis of Nintedanib
Disclaimer: Due to the limited publicly available information on the direct pharmaceutical applications of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, this document focuses on the well-documented use of its structural isomer, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide , as a key intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Nintedanib. Nintedanib is a crucial therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2]
These notes provide an overview of the synthetic application of this intermediate, detailed experimental protocols, and the pharmacological context of the final active pharmaceutical ingredient (API).
Introduction
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a vital building block in the multi-step synthesis of Nintedanib. Its chemical structure provides a reactive site for nucleophilic substitution, allowing for the introduction of a side chain that is crucial for the biological activity of Nintedanib. The nitro group in the molecule is subsequently reduced to an amine, which then participates in the final condensation step to form the core structure of the drug.
Chemical Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
| Property | Value |
| CAS Number | 2653-16-9 |
| Molecular Formula | C₉H₉ClN₂O₃ |
| Molecular Weight | 228.63 g/mol |
| Appearance | Yellow solid |
| Melting Point | 109.5-110 °C |
Application in the Synthesis of Nintedanib
The primary application of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is as a reactant in the synthesis of N-(4-aminophenyl)-N,4-dimethyl-1-piperazineacetamide, a key precursor to Nintedanib.[3] This synthesis involves a nucleophilic substitution reaction followed by a reduction of the nitro group.
Overall Synthetic Scheme
The following diagram illustrates the role of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide in the broader synthesis of Nintedanib.
Experimental Protocols
The following protocols are derived from established synthetic routes for Nintedanib and its intermediates.
Synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
This procedure details the nucleophilic substitution of the chlorine atom in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide by 1-methylpiperazine.
Materials:
-
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
-
1-Methylpiperazine
-
Toluene
-
Sodium Carbonate
-
Water
Procedure:
-
To a solution of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1 equivalent) in toluene, add 1-methylpiperazine (1.2 equivalents) and sodium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide as a solid.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity (HPLC) |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | 1.0 | ~95% | >98% |
| 1-Methylpiperazine | 1.2 | ||
| Sodium Carbonate | 1.5 |
Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
This protocol describes the reduction of the nitro group of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide to an amine.
Materials:
-
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (1 equivalent) in methanol in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (approximately 5% w/w) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the consumption of hydrogen and the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity (HPLC) |
| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 1.0 | ~98% | >99% |
| 10% Palladium on Carbon | Catalytic | ||
| Hydrogen Gas | Excess |
Mechanism of Action of Nintedanib and Signaling Pathways
Nintedanib is a multi-tyrosine kinase inhibitor that targets several key receptors involved in cell proliferation, migration, and angiogenesis.[4][5] Its therapeutic effects in idiopathic pulmonary fibrosis and cancer are attributed to the inhibition of the following receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)
-
Fibroblast Growth Factor Receptors (FGFR 1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β)
By binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent downstream signaling cascades.[4][6] This leads to the inhibition of fibroblast proliferation and differentiation into myofibroblasts, key processes in the pathogenesis of fibrosis.
Nintedanib Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways inhibited by Nintedanib.
Conclusion
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide serves as a critical intermediate in the synthesis of Nintedanib, a potent multi-tyrosine kinase inhibitor. The protocols outlined provide a basis for the laboratory-scale synthesis of key precursors, highlighting the practical application of this compound in pharmaceutical development. Understanding the synthetic route and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug discovery and development.
References
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a valuable chemical intermediate in the synthesis of a variety of biologically active molecules. Its substituted phenyl ring, featuring a nitro group ortho to an acetamido group and a chloro group, provides multiple reaction sites for derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and other heterocyclic compounds.
Key Applications
This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its primary applications lie in its conversion to versatile intermediates, primarily through the reduction of its nitro group to an amine. This transformation opens up a plethora of synthetic possibilities, including the formation of benzimidazoles and the synthesis of kinase inhibitors.
Intermediate for Kinase Inhibitors
Derivatives of this compound are utilized in the synthesis of potent kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The amino derivative of this compound can be further modified to create scaffolds that interact with the ATP-binding site of various kinases, such as Receptor Tyrosine Kinases (RTKs) and Maternal Embryonic Leucine Zipper Kinase (MELK).
Precursor for Benzimidazole Synthesis
The diamino derivative, obtained after the reduction of the nitro group of this compound and subsequent hydrolysis of the acetamide, is a key precursor for the synthesis of substituted benzimidazoles. The benzimidazole moiety is a "privileged" scaffold in medicinal chemistry, found in a wide range of FDA-approved drugs with diverse therapeutic activities. The synthesis typically involves the condensation of the ortho-diamine with aldehydes or carboxylic acids.
Experimental Protocols
Reduction of the Nitro Group
A critical step in utilizing this compound is the reduction of the nitro group to form N-(2-amino-5-chloro-4-methylphenyl)acetamide. Several methods can be employed for this transformation.
Protocol 2.1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is a clean and efficient way to achieve nitro group reduction.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-amino-5-chloro-4-methylphenyl)acetamide, which can be purified further by recrystallization or column chromatography if necessary.
Protocol 2.1.2: Reduction using Tin(II) Chloride (SnCl₂)
This method is useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.
Synthesis of Substituted Benzimidazoles
This protocol outlines the synthesis of a 2-substituted benzimidazole from the corresponding ortho-phenylenediamine derived from this compound.
Procedure:
-
The N-(2-amino-5-chloro-4-methylphenyl)acetamide obtained from Protocol 2.1 is first hydrolyzed to 4-chloro-5-methyl-1,2-phenylenediamine by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
In a round-bottom flask, dissolve the resulting 4-chloro-5-methyl-1,2-phenylenediamine (1.0 eq) and a desired aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction may be complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the 2-substituted benzimidazole.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group on the aromatic ring can be displaced by various nucleophiles, particularly when activated by the ortho-nitro group. This allows for the introduction of diverse functionalities.
Protocol 2.3.1: Reaction with an Amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, Et₃N) - optional, depending on the amine's nucleophilicity
Procedure:
-
Dissolve this compound (1.0 eq) in an aprotic polar solvent.
-
Add the amine (1.1-1.5 eq) and, if necessary, a base (1.2-2.0 eq).
-
Heat the reaction mixture (typically between 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize quantitative data for reactions involving this compound and its analogs.
Table 1: Synthesis of a Nintedanib Intermediate Analog [1]
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | p-Nitroaniline, Chloroacetyl chloride | Sodium carbonate | Toluene/Water | 15±5 | 2 | 93 | 98.3 |
| 2 | 2-chloro-N-p-nitrophenylacetamide, Dimethyl sulfate | Sodium hydroxide | Dichloromethane/Water | 25-30 then 50-60 | 3 | 95.6 | 99.2 |
Table 2: Representative Nucleophilic Aromatic Substitution Reaction
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | DMSO | 100 | 12 | 85 |
Signaling Pathways and Experimental Workflows
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Derivatives of this compound are developed as inhibitors of RTKs. These receptors play a crucial role in cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling is a common feature of many cancers.
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.
Inhibition of MELK Signaling
Maternal Embryonic Leucine Zipper Kinase (MELK) is overexpressed in several cancers and is associated with poor prognosis. It plays a role in cell cycle progression, proliferation, and apoptosis.
Caption: Simplified MELK signaling pathway and the effect of its inhibition.[2][3][4][5]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a bioactive molecule using this compound as a starting material.
References
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Nitration of Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of anilines is a cornerstone of electrophilic aromatic substitution in organic synthesis, yielding nitroanilines that are pivotal intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. Direct nitration of aniline is often challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of a mixture of isomers.[1][2] To achieve regioselectivity and higher yields, indirect methods involving the protection of the amino group are commonly employed. This document provides detailed experimental procedures for the nitration of anilines, focusing on the widely used acetanilide protection strategy for the synthesis of p-nitroaniline, as well as an alternative method for regioselective ortho-nitration.
Core Concepts: The Challenge of Direct Nitration
Direct treatment of aniline with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is problematic for two main reasons:
-
Oxidation: The strong oxidizing nature of nitric acid can lead to the degradation of the electron-rich aniline ring, resulting in the formation of tarry byproducts.[3]
-
Loss of Regiocontrol: In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH3+).[2][3] This positively charged group is a strong deactivator and a meta-director, leading to a significant amount of the meta-nitroaniline isomer in addition to the expected ortho and para products.[1][3]
To circumvent these issues, the amino group is temporarily protected, typically as an acetamido group (-NHCOCH3), which is still an ortho, para-director but is less activating and prevents oxidation.[4] This protection-nitration-deprotection sequence allows for a more controlled and selective synthesis of the desired nitroaniline isomers.
Experimental Protocols
Protocol 1: Synthesis of p-Nitroaniline via Acetanilide Protection
This three-step procedure is a classic and reliable method for the preparation of p-nitroaniline from aniline.[5][6]
Step 1: Acetylation of Aniline to form Acetanilide
-
In a 250 mL flask, combine 9 mL (approximately 0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.[7]
-
Fit the flask with a reflux condenser and heat the solution to boiling for 10 minutes.[7]
-
Allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of crushed ice, stirring vigorously to precipitate the acetanilide.[7]
-
Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel.[7]
-
Recrystallize the product from hot water, using activated charcoal to decolorize the solution if necessary.[7]
-
Dry the purified acetanilide crystals, weigh them, and determine the yield.
Step 2: Nitration of Acetanilide to form p-Nitroacetanilide
-
In a 100 mL beaker, carefully add 6.75 g (0.05 mol) of dry acetanilide in small portions to 15 mL of concentrated sulfuric acid while stirring.[7]
-
Once the acetanilide has dissolved, cool the beaker in an ice bath.
-
Separately, prepare a nitrating mixture by slowly adding 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid in an addition funnel, keeping the mixture cool.[7]
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 35°C.[7]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 20-30 minutes.[4]
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[8][9]
-
Collect the crude yellow solid by vacuum filtration and wash it thoroughly with cold water.[8][9]
-
Recrystallize the p-nitroacetanilide from ethanol for further purification.[8][9]
Step 3: Hydrolysis of p-Nitroacetanilide to form p-Nitroaniline
-
Transfer the wet p-nitroacetanilide to a 250 mL flask.
-
Add 100 mL of water and stir to form a fine paste.
-
Add 35 mL of concentrated hydrochloric acid and fit the flask with a reflux condenser.[7]
-
Heat the mixture to boiling and maintain a gentle reflux for 35 minutes.[7]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 500 mL beaker containing approximately 50-75 g of crushed ice.
-
Neutralize the solution by adding ammonia to precipitate the p-nitroaniline.[7]
-
Collect the yellow precipitate by vacuum filtration, washing with small portions of cold water.[7]
-
Recrystallize the p-nitroaniline from water, using activated charcoal for decolorization if needed.[7]
-
Dry the final product, weigh it, and calculate the overall yield.
Protocol 2: Regioselective ortho-Nitration of Anilines using Fe(NO₃)₃·9H₂O
This method provides an efficient route to ortho-nitroanilines, utilizing a milder and more selective nitrating agent.[10][11]
-
To a solution of the aniline derivative (1.0 mmol) in a suitable solvent, add Fe(NO₃)₃·9H₂O (iron(III) nitrate nonahydrate). The reaction may proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron(III) nitrate.[10][11]
-
The specific reaction conditions, such as solvent, temperature, and reaction time, will vary depending on the substrate. These parameters should be optimized for each specific aniline derivative.
-
Upon completion of the reaction, the mixture is worked up to isolate the ortho-nitroaniline product.
-
Purification is typically achieved through column chromatography or recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of p-nitroaniline.
| Step | Reactant | Product | Typical Yield (%) | Melting Point (°C) |
| 1. Acetylation | Aniline | Acetanilide | 85-95 | 113-115 |
| 2. Nitration | Acetanilide | p-Nitroacetanilide | 70-80 | 214-216 |
| 3. Hydrolysis | p-Nitroacetanilide | p-Nitroaniline | 80-90 | 146-149 |
Note: Yields are indicative and can vary based on experimental conditions and scale.
Mandatory Visualization
Caption: Workflow for the synthesis of p-nitroaniline.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. magritek.com [magritek.com]
- 9. azom.com [azom.com]
- 10. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Acetamide derivatives are a diverse class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃). They are significant in various fields, serving as industrial solvents, plasticizers, and, most notably, as key structural motifs in many active pharmaceutical ingredients (APIs).[1][2] The precise quantification and purity assessment of these derivatives are critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of these compounds.[3][4]
This document provides detailed protocols for the analysis of acetamide derivatives using two primary HPLC modes: Reverse-Phase HPLC for general quantification and Chiral HPLC for the separation of stereoisomers, a critical step in pharmaceutical development.
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC
Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of acetamide derivatives. It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5][6] More polar analytes elute earlier, while more non-polar analytes are retained longer on the column.
Experimental Protocol
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). For enhanced sensitivity and specificity, a Mass Spectrometer (MS) can be used as a detector.[7]
-
-
Materials and Reagents:
-
Columns: A C18 (ODS) column is standard. Columns with different specifications can be used depending on the analyte's polarity. For very polar compounds like acetamide, a column compatible with highly aqueous mobile phases is recommended.[8]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Phosphoric acid, formic acid, or buffers (e.g., phosphate buffer) to control the pH of the mobile phase.[1] For MS compatibility, volatile additives like formic acid should be used instead of non-volatile ones like phosphoric acid.[1][9]
-
Standards: Certified reference standards of the target acetamide derivatives.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing the acetamide derivative in a suitable solvent to achieve a concentration within the calibration range.
-
For complex matrices (e.g., biological fluids, API formulations), a sample clean-up step such as Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[7]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the standards and samples.[7]
-
Run the analysis according to the conditions specified in Table 1.
-
Monitor the absorbance at a low UV wavelength, such as 200 nm or 210 nm, where amides typically absorb.[8][10]
-
-
Data Analysis:
-
Identify the peak corresponding to the acetamide derivative based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the acetamide derivative in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation: RP-HPLC Conditions
The following table summarizes typical starting conditions for the analysis of various acetamide derivatives. Method optimization may be required based on the specific derivative and sample matrix.
| Analyte | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Acetamide | RP C-18 | 30 mM Phosphate Buffer with 5 mM Heptane Sulfonic Acid and Methanol (98:2) | - | 200 nm | [10][11] |
| Acetamide | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | - | UV | [1] |
| N-acetyl-N-methyl-acetamide | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | - | UV | [9] |
| Acetamide (in API) | - | Mobile Phase A: 90:10 Water/Methanol; Mobile Phase B: Methanol (Gradient) | 0.2 mL/min | MS/MS | [7] |
Visualization: General RP-HPLC Workflow
Caption: A schematic overview of the experimental workflow for quantitative analysis.
Protocol 2: Chiral Separation of Acetamide Derivatives
For acetamide derivatives that are chiral, separating the enantiomers is crucial, as they can exhibit different pharmacological and toxicological properties.[3] Direct separation using Chiral Stationary Phases (CSPs) is the most common and effective approach in HPLC.[4]
Principle of Chiral Separation
Enantiomers have identical physical properties in a non-chiral environment. Separation is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[12] This is most often accomplished by using a column where the stationary phase itself is chiral (a CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and highly versatile.[4]
Experimental Protocol
-
Instrumentation: Standard HPLC system with a UV-Vis or DAD detector.
-
Materials and Reagents:
-
Chiral Column (CSP): Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are excellent starting points.
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol, and acetonitrile.
-
Standards: A racemic mixture of the target acetamide derivative.
-
-
Mobile Phase Selection:
-
Normal Phase Mode: Typically mixtures of n-hexane with an alcohol modifier like IPA or ethanol.
-
Reverse Phase Mode: Mixtures of water or buffer with acetonitrile or methanol. The choice depends on the specific CSP and analyte.
-
-
Method Development Strategy:
-
Column Screening: Screen several different CSPs to find one that provides baseline or partial separation.
-
Mobile Phase Optimization: Once a suitable CSP is identified, optimize the mobile phase composition. In normal phase, adjust the ratio of alcohol modifier to n-hexane. In reverse phase, adjust the organic solvent percentage.
-
Temperature Optimization: Adjusting the column temperature can sometimes improve resolution.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral column with the selected mobile phase.
-
Inject the racemic standard.
-
Monitor the separation at an appropriate UV wavelength.
-
-
Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
For quantitative analysis of enantiomeric purity, create a calibration curve for the primary enantiomer.
-
Data Presentation: Typical Chiral HPLC Conditions
| Parameter | Normal Phase Mode | Reverse Phase Mode | Polar Organic Mode |
| Stationary Phase | Polysaccharide-based CSP (e.g., Lux Cellulose, Chiralpak) | Polysaccharide-based or Cyclodextrin-based CSP | Polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Water or Buffer / Acetonitrile (e.g., 60:40 v/v) | Acetonitrile or Methanol (with additives) |
| Typical Analytes | Neutral or acidic compounds soluble in organic solvents | Water-soluble neutral, acidic, or basic compounds | Broad range of compounds |
Visualization: Strategies for Chiral Separation
Caption: Logical relationship between different strategies for separating enantiomers.
Important Considerations
-
Mobile Phase Stability: When using acetonitrile with acidic mobile phases, be aware that acetonitrile can hydrolyze over time to form acetamide.[13] For trace analysis, it is recommended to use freshly prepared mobile phases (less than 24 hours old) to avoid interference from acetamide impurities.[13]
-
Method Validation: Any developed HPLC method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantification to ensure reliable results.[13]
Conclusion
HPLC is an indispensable tool for the analysis of acetamide derivatives. Standard reverse-phase methods on C18 columns are suitable for routine quantification of a wide range of these compounds. For chiral derivatives, method development using chiral stationary phases is essential for determining enantiomeric purity. The protocols and data presented here provide a robust framework for researchers to develop and implement effective HPLC methods for their specific analytical challenges.
References
- 1. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. hawach.com [hawach.com]
- 7. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 8. LC of acetamide and butyramide - Chromatography Forum [chromforum.org]
- 9. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a substituted nitroaromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and other fine chemicals. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns. This document provides detailed protocols for the most common and effective purification techniques for crude this compound: recrystallization and column chromatography.
Purification Strategy Overview
The selection of an appropriate purification technique depends on the nature and quantity of impurities present in the crude material. A general workflow for purification and analysis is presented below.
Caption: General workflow for the purification of this compound.
Data Presentation
| Parameter | Crude Product | Purified Product |
| Compound | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide |
| Purification Method | - | Pulping in Methyl tert-butyl ether:Methanol (5:1) |
| Initial Mass | 186 g | - |
| Final Mass | - | 175 g |
| Yield | - | 94.1% |
| HPLC Purity | Not Reported | 99.8% |
Table 1: Purification data for a related acetamide derivative, highlighting the effectiveness of solvent-based purification.[1]
Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
Recrystallization is a highly effective method for purifying crystalline solids.[2][3][4] A binary solvent system, such as ethanol and water, is often ideal for nitroacetamides, as it allows for fine-tuning of solubility.[2][3][4]
References
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. jcbsc.org [jcbsc.org]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a key starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic positioning of the chloro, methyl, nitro, and acetamide functionalities on the phenyl ring allows for a range of chemical transformations, making it an attractive scaffold for combinatorial chemistry and drug discovery programs.
The primary synthetic strategy involves the reductive cyclization of the nitro group. The reduction of the nitro group to an amine is a critical step, yielding an in situ ortho-phenylenediamine derivative. This intermediate is highly reactive and can be readily condensed with various electrophilic reagents to construct a diverse array of fused heterocyclic systems, including benzimidazoles and quinoxalines.
Key Synthetic Transformations
The versatility of this compound as a building block stems from two key reactive sites: the nitro group and the acetamide group.
-
Reductive Cyclization of the Nitro Group: The ortho-nitroacetanilide moiety is a classical precursor for the synthesis of benzimidazoles. Reduction of the nitro group generates an ortho-diamine, which can subsequently cyclize with the acetamide group or an external one-carbon source.
-
Formation of Quinoxalines: Following the reduction of the nitro group to an amine, the resulting ortho-phenylenediamine can be condensed with 1,2-dicarbonyl compounds to afford substituted quinoxalines. The specific substitution pattern of the starting material allows for the introduction of chloro and methyl groups onto the quinoxaline scaffold.
Application 1: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following protocol outlines a representative one-pot synthesis of 6-chloro-7-methyl-2-methylbenzimidazole from this compound.
Experimental Protocol: One-Pot Synthesis of 6-chloro-7-methyl-2-methylbenzimidazole
This protocol details the reductive cyclization of this compound to yield the corresponding benzimidazole derivative.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 6-chloro-7-methyl-2-methylbenzimidazole.
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 6-chloro-7-methyl-2-methylbenzimidazole | Fe, NH₄Cl | EtOH/H₂O | 80-90 | 2-4 | 85-95 |
Note: The provided yield is a typical range for this type of reaction and may vary depending on the specific reaction conditions and scale.
Reaction Pathway
Caption: Reductive cyclization of this compound to a benzimidazole.
Application 2: Synthesis of Substituted Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinoxalines from this compound first involves the reduction of the nitro group to form 4-chloro-5-methyl-benzene-1,2-diamine, which is then condensed with a 1,2-dicarbonyl compound. A similar synthetic strategy has been reported for related chloro-fluoro quinoxaline derivatives.
Experimental Protocol: Two-Step Synthesis of 6-chloro-7-methyl-2,3-diphenylquinoxaline
This protocol outlines the synthesis of a quinoxaline derivative in two steps from this compound.
Step 1: Synthesis of 4-chloro-5-methyl-benzene-1,2-diamine
Materials:
-
This compound
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol (EtOH)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH, aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add concentrated hydrochloric acid.
-
Add a solution of stannous chloride dihydrate (e.g., 4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice water and basify with a cold aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-5-methyl-benzene-1,2-diamine, which can be used in the next step without further purification.
Step 2: Synthesis of 6-chloro-7-methyl-2,3-diphenylquinoxaline
Materials:
-
4-chloro-5-methyl-benzene-1,2-diamine (from Step 1)
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol (EtOH)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the crude 4-chloro-5-methyl-benzene-1,2-diamine (1.0 eq) in ethanol.
-
Add benzil (1.0 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Quantitative Data
| Starting Material | Intermediate | Product | Reagents (Step 1) | Reagents (Step 2) | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) |
| This compound | 4-chloro-5-methyl-benzene-1,2-diamine | 6-chloro-7-methyl-2,3-diphenylquinoxaline | SnCl₂·2H₂O, HCl | Benzil, Acetic Acid | EtOH | Reflux | 4-8 | 75-85 |
Note: The provided yield is a typical range for this type of two-step reaction and may vary depending on the specific reaction conditions and scale.
Experimental Workflow
Caption: Two-step synthesis of a substituted quinoxaline.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. The protocols provided herein for the synthesis of substituted benzimidazoles and quinoxalines demonstrate the utility of this starting material in generating molecular diversity. These methods are amenable to adaptation for the synthesis of a wide range of analogues by varying the cyclization partners, making this compound a key tool for researchers in medicinal chemistry and drug discovery.
Protocol for Preparing Stock Solutions of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide for In Vitro Assays
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a synthetic organic compound with potential applications in various in vitro biological assays. Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of this compound, ensuring consistency and reliability in downstream experiments. The physicochemical properties of the compound are summarized to aid in the accurate preparation of solutions.
Data Presentation
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling during stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₃ | PubChem[1] |
| Molecular Weight | 228.63 g/mol | PubChem[1] |
| Appearance | Solid (visual inspection) | General knowledge |
| Solubility in DMSO | Sparingly soluble (estimated) | Based on similar compounds[2][3] |
| Storage Temperature | -20°C to -80°C | General laboratory practice |
Note: The solubility of this compound in DMSO has been estimated based on structurally similar compounds. It is strongly recommended to experimentally determine the maximum solubility before preparing high-concentration stock solutions.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for preparing a stock solution of this compound.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing the Compound: Accurately weigh out 2.29 mg of this compound powder.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 228.63 g/mol
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 228.63 g/mol = 0.0022863 g = 2.29 mg
-
-
-
Dissolving in DMSO: Add the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes. Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If particles are still visible, sonicate the solution for 5-10 minutes in a water bath at room temperature. Gentle warming (up to 37°C) can also aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year). Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.
Protocol 2: Preparation of Working Solutions
For in vitro assays, the high-concentration stock solution must be diluted to the final desired experimental concentrations using cell culture medium or an appropriate assay buffer.
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound used in the experiment.
-
Example Dilution for a 10 µM final concentration: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the stock and working solutions of this compound.
Caption: Workflow for stock and working solution preparation.
Hypothetical Signaling Pathway
Given that structurally similar chloro-nitro-phenyl acetamide derivatives have shown potential as anticancer agents, the following diagram illustrates a hypothetical signaling pathway where this compound could be investigated for its effects on a generic tyrosine kinase pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of a tyrosine kinase pathway.
References
Application Notes: N-(5-chloro-4-methyl-2-nitrophenyl)acetamide in the Synthesis of Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate research and development in the field of oncology.
Introduction
This compound is a crucial building block in the synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs). Lenvatinib has demonstrated significant clinical efficacy in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2][3] These pathways include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2][3]
Synthesis of Lenvatinib
The synthesis of Lenvatinib from this compound involves a multi-step process. A general synthetic scheme is outlined below, followed by a detailed experimental protocol for a key transformation step.
Synthetic Workflow
Caption: Synthetic workflow for Lenvatinib.
Key Experimental Protocol: Synthesis of 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea
This protocol describes a potential route for the synthesis of a key intermediate, 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea, starting from this compound.
Step 1: Reduction of the Nitro Group
-
Reaction: this compound is reduced to N-(2-amino-5-chloro-4-methylphenyl)acetamide.
-
Reagents and Conditions: A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol or methanol. Alternatively, reduction can be achieved using iron powder in the presence of an acid like hydrochloric acid or acetic acid.
-
Illustrative Protocol (Catalytic Hydrogenation):
-
Dissolve this compound (1 equivalent) in ethanol in a pressure-resistant flask.
-
Add 10% Palladium on carbon (typically 5-10 mol%).
-
Pressurize the flask with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-amino-5-chloro-4-methylphenyl)acetamide.
-
Step 2: Formation of the Urea Moiety
-
Reaction: The resulting aniline derivative is reacted to form the cyclopropylurea. This can be achieved in a two-step process involving the formation of an isocyanate intermediate followed by reaction with cyclopropylamine, or through a one-pot procedure using a phosgene equivalent.
-
Illustrative Protocol (using a phosgene equivalent like triphosgene):
-
Dissolve the crude N-(2-amino-5-chloro-4-methylphenyl)acetamide (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triphosgene (0.4 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
In a separate flask, dissolve cyclopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents) in the same solvent.
-
Add the cyclopropylamine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea.
-
Final Coupling Step
The synthesized intermediate, 1-(2-chloro-4-hydroxy-5-methylphenyl)-3-cyclopropylurea, is then coupled with 4-chloro-7-methoxyquinoline-6-carboxamide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent like DMF or DMSO to yield Lenvatinib.[4]
Quantitative Data
The following tables summarize key quantitative data for the synthesis and activity of Lenvatinib.
| Reaction Step | Product | Reported Yield | Reference |
| Coupling of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and 4-chloro-7-methoxyquinoline-6-carboxamide | Lenvatinib | ~70-80% | [5] (Illustrative) |
| Overall Synthesis | Lenvatinib | Varies depending on the route | [3][5] |
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR1 (FLT1) | 2.2 | [6] |
| VEGFR2 (KDR) | 4.0 | [6] |
| VEGFR3 (FLT4) | 5.2 | [6] |
| FGFR1 | 46 | [6] |
| FGFR2 | 36 | [6] |
| FGFR3 | 100 | [6] |
| FGFR4 | 33 | [6] |
| PDGFRα | 51 | [6] |
| KIT | 74 | [6] |
| RET | 30 | [6] |
Mechanism of Action and Signaling Pathways
Lenvatinib exerts its anti-tumor effects by inhibiting multiple tyrosine kinase signaling pathways that are crucial for angiogenesis and tumor cell proliferation.
VEGFR Signaling Pathway
Caption: Lenvatinib inhibits VEGFR signaling.
FGFR Signaling Pathway
Caption: Lenvatinib inhibits FGFR signaling.
By simultaneously targeting these critical pathways, Lenvatinib effectively disrupts the complex network that drives tumor progression, making it a valuable therapeutic agent in the oncology drug development pipeline. The use of this compound is a key step in the chemical synthesis of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. qingmupharm.com [qingmupharm.com]
- 4. Process For The Preparation Of Lenvatinib [quickcompany.in]
- 5. Synthesis method for lenvatinib - Eureka | Patsnap [eureka.patsnap.com]
- 6. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Monitoring the Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-chloro-4-methyl-2-nitrophenyl)acetamide is a substituted aromatic amide of interest in pharmaceutical and chemical research. The precise monitoring of its synthesis is critical to ensure reaction completion, minimize impurity formation, and guarantee the quality and purity of the final product. This document provides detailed application notes and protocols for the analytical techniques used to monitor the synthesis of this compound, starting from the proposed precursor, 5-chloro-4-methyl-2-nitroaniline. The methodologies described herein are essential for reaction optimization, in-process control, and final product characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the acetylation of 5-chloro-4-methyl-2-nitroaniline using acetic anhydride. This reaction is a common and effective method for the formation of an amide bond.
Reaction Scheme:
The progress of this reaction can be effectively monitored by tracking the consumption of the starting material (5-chloro-4-methyl-2-nitroaniline) and the formation of the product (this compound).
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the synthesis. The choice of technique depends on the specific requirements of the analysis, such as speed, sensitivity, and the need for quantitative or qualitative data.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple qualitative technique for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 50:50 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Apply a small spot of the dissolved reaction mixture, the starting material, and a co-spot (starting material and reaction mixture) onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and visualize the spots under a UV lamp at 254 nm.
Data Interpretation:
The starting material, 5-chloro-4-methyl-2-nitroaniline, is more polar than the product, this compound. Therefore, the product will have a higher Rf value (travel further up the plate) than the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Table 1: Predicted TLC Data
| Compound | Predicted Rf Value (Ethyl Acetate:Hexane 1:1) |
| 5-chloro-4-methyl-2-nitroaniline | ~ 0.4 |
| This compound | ~ 0.7 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction progress, determining product purity, and identifying byproducts. A reverse-phase HPLC method is suitable for this analysis.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid, is recommended for good peak shape and separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 320 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Data Interpretation:
The retention time of the product will differ from that of the starting material. By integrating the peak areas, the conversion of the starting material and the formation of the product can be quantified over time.
Table 2: Predicted HPLC Parameters
| Compound | Predicted Retention Time (min) |
| 5-chloro-4-methyl-2-nitroaniline | ~ 3.5 |
| This compound | ~ 5.8 |
Characterization of this compound
Once the reaction is complete and the product is isolated and purified, its identity and purity should be confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~ 8.1 | s | 1H | H-3 |
| Ar-H | ~ 7.6 | s | 1H | H-6 |
| -NH | ~ 10.2 | s | 1H | Amide N-H |
| -CH₃ (Aromatic) | ~ 2.4 | s | 3H | Aromatic Methyl |
| -CH₃ (Acetyl) | ~ 2.3 | s | 3H | Acetyl Methyl |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| C=O | ~ 169 | Carbonyl | ||
| C-NO₂ | ~ 142 | C-2 | ||
| C-Cl | ~ 136 | C-5 | ||
| C-NH | ~ 135 | C-1 | ||
| C-CH₃ | ~ 133 | C-4 | ||
| Ar-CH | ~ 125 | C-6 | ||
| Ar-CH | ~ 123 | C-3 | ||
| -CH₃ (Aromatic) | ~ 20 | Aromatic Methyl | ||
| -CH₃ (Acetyl) | ~ 25 | Acetyl Methyl |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI).
-
Analyzer: Quadrupole or time-of-flight (TOF).
Data Interpretation:
The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (C₉H₉ClN₂O₃, MW: 228.63 g/mol ). The presence of a chlorine atom will result in a characteristic isotopic pattern with an M+2 peak at approximately one-third the intensity of the molecular ion peak. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M(³⁵Cl)+H]⁺ | 229.0 |
| [M(³⁷Cl)+H]⁺ | 231.0 |
| [M-NO₂]⁺ | 182.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Range: 4000-400 cm⁻¹.
Data Interpretation:
The FTIR spectrum will confirm the presence of key functional groups introduced during the synthesis.
Table 5: Predicted FTIR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3100 |
| C-H Stretch (Ar) | 3100 - 3000 |
| C-H Stretch (Al) | 3000 - 2850 |
| C=O Stretch | ~ 1680 |
| N-O Stretch (NO₂) | ~ 1530 and ~ 1350 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Analytical Techniques Relationship
Caption: Relationship between analytical techniques for synthesis monitoring and characterization.
Conclusion
The successful synthesis and quality control of this compound rely on the effective application of various analytical techniques. TLC and HPLC are indispensable for real-time reaction monitoring, enabling the determination of reaction completion and providing insights into purity. Subsequent characterization by NMR, MS, and FTIR is crucial for unequivocal structural confirmation and final purity assessment of the isolated product. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists involved in the synthesis and analysis of this and related compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide synthesis.
Synthetic Strategies
Two primary synthetic routes are commonly employed for the synthesis of this compound. This guide will cover both pathways, outlining detailed protocols and addressing potential challenges.
-
Route A: Nitration of 4-chloro-3-methylacetanilide.
-
Route B: Acetylation of 5-chloro-4-methyl-2-nitroaniline.
Below is a troubleshooting workflow to help identify the optimal route and address common issues.
Caption: Logical workflow for selecting and troubleshooting the synthesis of this compound.
Route A: Nitration of 4-chloro-3-methylacetanilide
This route involves the acetylation of 4-chloro-3-methylaniline followed by nitration. The initial acetylation step protects the amino group and directs the nitration primarily to the position ortho to the acetamido group.
Experimental Protocol: Acetylation of 4-chloro-3-methylaniline
-
In a round-bottom flask, dissolve 4-chloro-3-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture at 70-75°C for approximately 1.5 hours.
-
After cooling, pour the reaction mixture into a solution of 10% sodium chloride in ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-chloro-3-methylacetanilide.
Experimental Protocol: Nitration of 4-chloro-3-methylacetanilide
-
In a three-neck flask, dissolve the synthesized 4-chloro-3-methylacetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into a five-fold volume of ice water to precipitate the product.
-
Filter the precipitate and wash with water until the pH is neutral (pH ~7).
-
Dry the product to obtain crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Troubleshooting Guide & FAQs (Route A)
Q1: My nitration reaction resulted in a low yield of the desired product and a mixture of isomers. How can I improve the regioselectivity?
A: The formation of isomeric byproducts is a common issue in the nitration of substituted aromatic compounds. The acetamido group is an ortho-, para-director. In the case of 4-chloro-3-methylacetanilide, the primary positions for nitration are ortho and para to the acetamido group.
-
Controlling Temperature: Maintain a low reaction temperature (0-10°C) during the addition of the nitrating mixture to minimize the formation of unwanted isomers.[1]
-
Steric Hindrance: The methyl group at position 3 and the chloro group at position 4 can sterically hinder nitration at the ortho position (position 6), favoring nitration at the other ortho position (position 2).
-
Purification: Isomers can often be separated by recrystallization. The para-isomer is typically less soluble than the ortho-isomer and will crystallize out first from a suitable solvent like ethanol.[2]
Q2: I am observing the formation of a dark-colored or tarry reaction mixture during nitration.
A: This is likely due to oxidation of the acetanilide starting material or the product by the strong nitrating mixture.
-
Strict Temperature Control: Carefully monitor and maintain the temperature below 10°C.[1]
-
Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to prevent localized overheating.
-
Protecting Group Stability: Ensure the acetylation of the starting aniline was complete, as a free amino group is highly susceptible to oxidation.[3]
Q3: How can I avoid dinitration of my product?
A: Dinitration can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used.
-
Stoichiometry: Use a carefully measured amount of the nitrating agent (typically a slight excess, e.g., 1.05-1.1 equivalents).
-
Reaction Time: Avoid excessively long reaction times after the addition of the nitrating agent is complete. Monitor the reaction by TLC to determine the point of maximum conversion of the starting material.
Route B: Acetylation of 5-chloro-4-methyl-2-nitroaniline
This route involves the direct acetylation of the commercially available 5-chloro-4-methyl-2-nitroaniline. However, the electron-withdrawing nature of the nitro group can significantly decrease the nucleophilicity of the amino group, making acetylation challenging.
Experimental Protocol: Acetylation of 5-chloro-4-methyl-2-nitroaniline
-
In a round-bottom flask, suspend 5-chloro-4-methyl-2-nitroaniline in glacial acetic acid.
-
Add an excess of acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux for an extended period (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
If the product is impure, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.
Troubleshooting Guide & FAQs (Route B)
Q1: The acetylation of 5-chloro-4-methyl-2-nitroaniline is resulting in a very low yield or no reaction.
A: The amino group in 5-chloro-4-methyl-2-nitroaniline is strongly deactivated by the ortho-nitro group, making it a poor nucleophile.
-
Increase Reaction Temperature and Time: Refluxing for an extended period may be necessary to drive the reaction forward.
-
Use a Catalyst: While not always necessary, a mild acid catalyst like a catalytic amount of sulfuric acid can sometimes promote the acetylation of deactivated anilines. However, this should be done with caution as it can also lead to side reactions.
-
Alternative Acetylating Agents: While acetic anhydride is common, more reactive acetylating agents like acetyl chloride could be considered. However, these are more hazardous and may require the use of a non-protic solvent and a base (e.g., pyridine) to neutralize the HCl byproduct.
-
Consider Route A: If the yield remains low, Route A (nitration of the corresponding acetanilide) is often the more efficient and higher-yielding pathway.[3]
Q2: How can I confirm if the acetylation reaction is proceeding?
A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.
-
TLC Analysis: Spot the reaction mixture alongside the starting material (5-chloro-4-methyl-2-nitroaniline) on a TLC plate. The product, this compound, will be less polar than the starting aniline and should have a higher Rf value.
Data Presentation
The following table summarizes typical reaction parameters and reported yields for similar reactions, which can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction Step | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylation | 2-methyl-5-chloroaniline | Acetic anhydride, 60% Acetic acid | 70-75 | 1.5 | ~99 | [4] |
| Nitration | N-acetyl-2-methyl-5-chloroaniline | Nitric acid, Sulfuric acid, Acetic acid | Room Temp | 2 | ~95 | [4] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general synthetic pathway for Route A.
Caption: Synthetic pathway for Route A, starting from 4-chloro-3-methylaniline.
References
troubleshooting guide for the synthesis of nintedanib intermediate
This guide provides troubleshooting support for common issues encountered during the synthesis of key intermediates of Nintedanib, a potent tyrosine kinase inhibitor. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Synthesis of the Oxindole Core
-
Question: We are experiencing a low yield during the synthesis of (E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (the oxindole core). What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in this multi-step synthesis can arise from several factors. A common route involves the reaction of methyl 2-oxoindoline-6-carboxylate with trimethyl orthobenzoate.[1] Here’s a breakdown of potential issues and solutions:
-
Incomplete Acetylation: The initial N-acetylation of the oxindole is crucial for activating the scaffold for the subsequent condensation.[2] Incomplete acetylation will result in unreacted starting material.
-
Solution: Ensure anhydrous conditions, as acetic anhydride is sensitive to moisture. Use a slight excess of acetic anhydride and monitor the reaction progress by TLC or HPLC.
-
-
Suboptimal Reaction Temperature: The condensation with trimethyl orthobenzoate requires elevated temperatures to proceed efficiently.
-
Solution: The reaction is often carried out at temperatures above 110°C, with azeotropic removal of methanol being a critical factor for driving the reaction to completion.[1] Ensure your reaction setup allows for efficient distillation.
-
-
Side Reactions: Prolonged reaction times or excessively high temperatures can lead to the formation of side products, reducing the yield of the desired product.
-
Solution: Carefully monitor the reaction progress. Once the starting material is consumed (as indicated by TLC/HPLC), proceed with the work-up to avoid degradation of the product.
-
-
Inefficient Purification: The product is typically isolated by crystallization. Improper solvent choice or cooling rate can lead to loss of product.
-
Solution: A common method for purification is recrystallization from methanol or a mixture of methanol and n-heptane.[3] Ensure slow cooling to obtain well-formed crystals and minimize loss in the mother liquor.
-
-
Issue 2: Impurities in the Aniline Side Chain Synthesis
-
Question: During the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, we are observing significant impurities in our final product. What are the likely sources of these impurities and how can we minimize them?
-
Answer: The synthesis of the aniline side chain typically involves the reaction of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide with N-methylpiperazine, followed by reduction of the nitro group.[4] Impurities can be introduced at several stages:
-
Starting Material Impurities: The purity of the starting N-methyl-4-nitroaniline is critical. The presence of 4-nitroaniline as an impurity can lead to the formation of a corresponding impurity in the final product.[5]
-
Solution: Use highly pure N-methyl-4-nitroaniline. If necessary, purify the starting material by recrystallization before use.
-
-
Incomplete Chloroacetylation: Incomplete reaction of N-methyl-4-nitroaniline with chloroacetyl chloride will leave unreacted starting material, which can complicate purification.
-
Solution: Use a slight excess of chloroacetyl chloride and monitor the reaction to completion. The reaction is typically carried out in a suitable solvent like ethyl acetate.[4]
-
-
Side Reactions during N-alkylation: The reaction of the chloroacetamide intermediate with N-methylpiperazine can sometimes lead to side products if not controlled properly.
-
Solution: The reaction should be carried out at a moderate temperature (e.g., 45-55°C) and monitored closely.[4] Using a base like potassium carbonate can help to neutralize the HCl formed during the reaction.
-
-
Incomplete Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. Incomplete reduction will result in the corresponding nitro-compound impurity.
-
Solution: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.[4] Ensure the catalyst is active and the reaction is run under appropriate hydrogen pressure until the starting material is fully consumed.
-
-
Issue 3: Poor Solubility of Intermediates
-
Question: We are facing difficulties with the solubility of the nintedanib intermediates during reaction work-up and purification. What solvents are recommended?
-
Answer: Solubility can indeed be a challenge. Here are some suggestions based on reported procedures:
-
(E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Oxindole Core): This intermediate is often purified by recrystallization. Methanol is a commonly used solvent for this purpose.[6] Toluene is often used as a reaction solvent at high temperatures.[1]
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Aniline Side Chain): For the work-up of the N-alkylation step, ethyl acetate is commonly used for extraction.[4] The final product can be recrystallized from ethyl acetate.[4] During the hydrogenation step, a mixture of toluene and isopropanol is often employed as the solvent.[7]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Key Intermediates
| Intermediate | Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Oxindole Core | Condensation | Methyl 2-oxoindoline-6-carboxylate, Trimethyl orthobenzoate, Acetic anhydride | Toluene | >110 | 81 (three steps) | [1] |
| Aniline Side Chain | Chloroacetylation | N-methyl-4-nitroaniline, Chloroacetyl chloride | Ethyl acetate | 50-55 | - | [4] |
| Aniline Side Chain | N-alkylation | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, N-methylpiperazine | Toluene | 40-55 | - | [4][7] |
| Aniline Side Chain | Nitro Reduction | N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, H₂, Pd/C | Toluene/Isopropanol | 20 | 70.5 | [4][7] |
Experimental Protocols
Protocol 1: Synthesis of (E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Oxindole Core)
This protocol is adapted from a patented procedure.[1]
-
Acetylation: A mixture of methyl 2-oxoindoline-6-carboxylate and acetic anhydride in a high-boiling aromatic hydrocarbon solvent (e.g., toluene) is heated.
-
Azeotropic Removal: A portion of the solvent is distilled off to remove the acetic acid formed during the reaction.
-
Condensation: Trimethyl orthobenzoate is added to the hot reaction mixture (above 110°C).
-
Distillation and Reflux: Continue to distill off the solvent to drive the reaction, then maintain at reflux for a specified period (e.g., 2 hours) until completion, as monitored by HPLC.
-
Isolation: The reaction mixture is cooled, and the precipitated product is isolated by filtration, washed, and dried.
Protocol 2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Aniline Side Chain)
This protocol is based on a described synthetic route.[4][7]
-
Chloroacetylation: To a solution of N-methyl-4-nitroaniline in ethyl acetate, chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 20-25°C). The mixture is then heated (e.g., 50-55°C) until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is washed with water.
-
N-alkylation: The resulting 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide intermediate in a solvent like toluene is heated (e.g., 40°C). N-methylpiperazine is then added dropwise, and the mixture is stirred at an elevated temperature (e.g., 55°C) for several hours.
-
Nitro Reduction: After cooling and washing with water, the organic layer is diluted with a solvent like isopropanol. A palladium on carbon catalyst is added, and the mixture is hydrogenated under hydrogen pressure at room temperature overnight.
-
Isolation: The catalyst is filtered off, the filtrate is concentrated, and the product is crystallized, collected by filtration, washed, and dried.
Visualizations
Caption: Synthetic workflow for Nintedanib intermediates.
Caption: Troubleshooting workflow for low yield.
References
- 1. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20200048225A1 - Methods for preparing nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 4. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 5. CN105712923A - Nintedanib impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 6. CN106748960A - The potential impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]
- 7. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of 2-chloro-N-p-nitrophenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 2-chloro-N-p-nitrophenylacetamide to synthesize 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the methylation reaction, offering potential causes and solutions to optimize reaction outcomes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The amide nitrogen is not sufficiently nucleophilic without deprotonation. Strong base is required. | - Ensure the use of a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). - Check the quality and concentration of the base. |
| 2. Inactive Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded. | - Use a fresh, high-purity methylating agent. - Store methylating agents under appropriate conditions (e.g., protected from moisture and light). | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions. | - A biphasic system of dichloromethane and water is often effective.[1] - Avoid solvents like ethyl acetate which can decompose under high-temperature alkaline conditions.[1] | |
| 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Increase the reaction temperature to the recommended range of 50-60°C after the addition of the methylating agent.[1] | |
| Presence of Unreacted Starting Material | 1. Insufficient Methylating Agent: The molar ratio of the methylating agent to the starting material may be too low. | - Increase the molar equivalents of the methylating agent. Ratios from 1:1 to 4:1 (starting material to methylating agent) have been reported.[1] |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | - Extend the reaction time. Stirring for 2-4 hours at 50-60°C is a common protocol.[1] | |
| Formation of Side Products/Impurities | 1. O-Alkylation: Methylation occurs on the amide oxygen instead of the nitrogen, forming an imino ether. This is more likely with "harder" methylating agents. | - Use a "softer" methylating agent like methyl iodide in preference to dimethyl sulfate if O-alkylation is a significant issue. - Optimize the base and solvent system to favor N-alkylation. |
| 2. Hydrolysis of Starting Material or Product: The chloroacetamide functionality can be susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures. | - Control the addition of the base and maintain the recommended reaction temperature. - Minimize reaction time once the conversion is complete. | |
| 3. Reactions involving the Nitro Group: Under certain reductive conditions (not typical for methylation), the nitro group could be reduced. | - Ensure the reaction conditions are strictly non-reductive. | |
| Difficult Product Isolation/Purification | 1. Emulsion Formation: In biphasic systems, vigorous stirring can lead to stable emulsions, complicating phase separation. | - Allow the reaction mixture to stand without stirring to allow for phase separation. - Addition of brine can help to break up emulsions. |
| 2. Oily Product: The product may not crystallize readily due to residual solvent or impurities. | - Ensure the complete removal of the solvent using a rotary evaporator and high vacuum. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended methylating agent for this reaction?
A1: Dimethyl sulfate is a commonly used and effective methylating agent for this transformation, often leading to high yields and purity.[1] Methyl iodide is another potential option.
Q2: What is the role of the base in this reaction?
A2: A strong base, such as sodium hydroxide, is crucial for deprotonating the amide nitrogen of 2-chloro-N-p-nitrophenylacetamide. This deprotonation generates a more nucleophilic amide anion, which then attacks the methylating agent.
Q3: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?
A3: Yes, the use of a biphasic solvent system (e.g., dichloromethane and water) with a base suggests that this reaction can be considered a phase-transfer catalyzed process, where the deprotonated amide is transferred to the organic phase to react with the methylating agent.
Q4: What are the key safety precautions to consider during this experiment?
A4: Both dimethyl sulfate and methyl iodide are toxic and carcinogenic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium hydroxide is corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.
Data Presentation
The following tables summarize quantitative data from various reported experimental conditions for the methylation of 2-chloro-N-p-nitrophenylacetamide.
Table 1: Reactant Molar Ratios and Yields
| Starting Material (mol) | Methylating Agent (Dimethyl Sulfate, mol) | Base (NaOH, mol) | Yield (%) | Purity (HPLC, %) | Reference |
| 1 | 4 | 2.5 | 91.2 | 99.5 | [1] |
| 1 | 2 | 2.5 | 95.6 | 99.2 | [1] |
| 1 | 1 | 4 | 92.1 | 96.8 | [1] |
Table 2: Reaction Conditions
| Solvent System | Temperature (°C) | Reaction Time (h) | Reference |
| Dichloromethane/Water | 25-30 (addition), 50-60 (reaction) | 2 | [1] |
| Dichloromethane/Water | 25-30 (addition), 50-60 (reaction) | 3 | [1] |
| Dichloromethane/Water | 25-30 (addition), 50-60 (reaction) | 3 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Methylation using 2 Molar Equivalents of Dimethyl Sulfate[1]
-
Reaction Setup: In a suitable reaction vessel, add 215g (1.0 mol) of 2-chloro-N-p-nitrophenylacetamide, 500ml of dichloromethane, 200ml of water, and 100g (2.5 mol) of sodium hydroxide.
-
Addition of Methylating Agent: Stir the mixture and maintain the temperature at 25-30°C. Dropwise, add 247g (2 mol) of dimethyl sulfate.
-
Reaction: After the addition is complete, heat the mixture to 50-60°C and maintain stirring for 3 hours.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the dichloromethane.
-
Cool the remaining aqueous mixture to 5-10°C.
-
-
Isolation: Filter the resulting solid and dry it to obtain the final product, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
Expected Yield: 95.6%, HPLC Purity: 99.2%
Protocol 2: Methylation using 4 Molar Equivalents of Dimethyl Sulfate[1]
-
Reaction Setup: To a reaction flask, add 215g (1 mol) of 2-chloro-N-p-nitrophenylacetamide, 200mL of dichloromethane, 600mL of water, and 100g (2.5 mol) of sodium hydroxide.
-
Addition of Methylating Agent: While stirring and maintaining a temperature of 25-30°C, add 365g (4 mol) of dimethyl sulfate dropwise.
-
Reaction: Following the addition, increase the temperature to 50-60°C and continue to stir for 2 hours.
-
Work-up:
-
Add 100mL of water to the reaction mixture.
-
Remove the dichloromethane by concentration under reduced pressure.
-
Cool the mixture to 5-10°C.
-
-
Isolation: Collect the solid by filtration and dry to yield the product.
Expected Yield: 91.2%, HPLC Purity: 99.5%
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the methylation reaction.
Caption: General experimental workflow for the methylation of 2-chloro-N-p-nitrophenylacetamide.
Caption: Troubleshooting decision tree for optimizing the methylation reaction.
References
Navigating the Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the large-scale production of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during synthesis, purification, and scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, outlining potential causes and recommended solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Acetylation Step | - Incomplete reaction. - Impure 2-methyl-5-chloroaniline. - Hydrolysis of acetic anhydride. | - Increase reaction time and/or temperature. - Ensure the starting material is pure and dry. - Use fresh acetic anhydride and ensure anhydrous conditions. |
| Formation of Di-acetylated Byproduct | - Excess acetic anhydride. - Prolonged reaction time at high temperatures. | - Use a stoichiometric amount of acetic anhydride. - Monitor the reaction progress by TLC to avoid over-reaction. |
| Low Yield in Nitration Step | - Incomplete nitration. - Formation of undesired isomers. - Oxidation of the starting material. | - Ensure the use of a sufficiently strong nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids)[1]. - Maintain a low reaction temperature (0-10°C) to improve regioselectivity. - Add the nitrating agent slowly to control the exothermic reaction and prevent side reactions. |
| Product is an Oil or Fails to Precipitate During Quenching | - The product is soluble in the acidic aqueous mixture. | - Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane[2]. |
| Presence of Impurities After Crystallization | - Inefficient removal of starting materials or byproducts. - Co-precipitation of isomers. | - Recrystallize from a different solvent system. - Consider column chromatography for high-purity requirements. |
| Runaway Reaction During Nitration | - Poor temperature control. - Addition of nitrating agent is too fast. | - Ensure efficient cooling and stirring. - Add the nitrating agent dropwise, monitoring the internal temperature closely. - Have an ice bath ready to cool the reaction vessel if the temperature rises unexpectedly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and effective synthetic route starts with the acetylation of 2-methyl-5-chloroaniline using acetic anhydride to form N-acetyl-2-methyl-5-chloroaniline. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound[1].
Q2: What are the critical safety precautions for the nitration step?
A2: The nitration reaction is highly exothermic and can be dangerous if not properly controlled. Critical safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Maintaining strict temperature control, typically between 0-10°C, using an ice bath.
-
Adding the nitrating agent slowly and dropwise with vigorous stirring.
-
Quenching the reaction by slowly adding the reaction mixture to a large volume of ice water.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both the acetylation and nitration steps. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q4: What are the expected yields for each step?
A4: While yields can vary based on reaction scale and conditions, a well-optimized laboratory-scale synthesis can expect a yield of approximately 95% for the nitration of N-acetyl-2-methyl-5-chloroaniline to this compound[1]. The initial acetylation step typically proceeds with high efficiency as well.
Q5: What is the best method for purifying the final product on a large scale?
A5: For large-scale purification, recrystallization is the most practical method. The crude product obtained after filtration and washing should be dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly to form crystals. The choice of solvent will depend on the solubility of the product and impurities.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-2-methyl-5-chloroaniline
-
Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 14.2 g of 2-methyl-5-chloroaniline and 120 mL of 60% acetic acid.
-
Acetylation: Cool the mixture in an ice bath and slowly add 16.5 mL of acetic anhydride from the dropping funnel while maintaining the temperature below 20°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into 500 mL of ice water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a vacuum oven.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-neck flask, add 14.7 g of the homemade N-acetyl-2-methyl-5-chloroaniline, 45 mL of glacial acetic acid, and 58 mL of concentrated sulfuric acid. Stir the mixture until the solid dissolves, which may require gentle heating to 40°C[1].
-
Nitration: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add 21 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C[1].
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2 hours[1].
-
Quenching: Carefully pour the reaction mixture into a beaker containing a five-fold volume of an ice-water slurry with vigorous stirring[1].
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the pH of the filtrate is approximately 5. Dry the light-yellow product to obtain N-acetyl-5-chloro-2-methyl-4-nitroaniline[1]. A yield of around 95% can be expected[1].
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reactant Quantities and Yields for Laboratory-Scale Synthesis
| Step | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product | Reported Yield |
| Acetylation | 2-methyl-5-chloroaniline (14.2 g) | 60% Acetic Acid (120 mL) | Acetic Anhydride (16.5 mL) | - | N-acetyl-2-methyl-5-chloroaniline | Not specified, but typically high |
| Nitration | N-acetyl-2-methyl-5-chloroaniline (14.7 g) | Glacial Acetic Acid (45 mL) | Conc. H₂SO₄ (58 mL) | Conc. HNO₃ (21 mL) | This compound | ~95%[1] |
Table 2: Physical and Analytical Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₉H₉ClN₂O₃ | 228.63 g/mol | Light yellow solid[1] |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield in Nitration
Caption: Troubleshooting workflow for low yield in the nitration step.
Logical Relationships in Process Optimization
Caption: Key factors for optimizing the large-scale production process.
References
stability and proper storage conditions for n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
This technical support center provides guidance on the stability and proper storage of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily due to the presence of nitroaromatic and chlorinated functional groups. Key factors include:
-
Light: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may initiate photochemical reactions, leading to degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.[3][4]
-
pH and Moisture: The presence of strong acids, bases, or moisture can potentially lead to hydrolysis or other degradation pathways. Chlorinated compounds, in the presence of water, can sometimes slowly hydrolyze, forming acidic byproducts.[5]
-
Oxidizing and Reducing Agents: The nitro group can be susceptible to reduction, while the aromatic ring can be targeted by strong oxidizing agents.[6][7]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage of solid this compound, it is recommended to store the compound in a cool, dark, and dry place.[8] To minimize degradation, store it in a tightly sealed, opaque container, such as an amber glass vial, to protect it from light and moisture.[1][9] Storage in a desiccator can provide additional protection from moisture. While specific data for this compound is limited, for analogous compounds, storage at -20°C is recommended for extended periods.[10]
Q3: How should I prepare and store solutions of this compound?
A3: Solutions should be prepared fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be stored in a tightly sealed vial, protected from light (e.g., wrapped in aluminum foil or in an amber vial), and kept at a low temperature, such as -20°C or -80°C.[1] The choice of solvent can also impact stability; aprotic solvents are generally preferred. It is advisable to perform a small-scale stability test in the desired solvent if the solution needs to be stored for an extended period.
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing or darkening). | Light exposure or thermal degradation.[1] | 1. Discard the compound as its purity may be compromised. 2. Review storage procedures to ensure the compound is protected from light and stored at the recommended temperature.[1][9] 3. For future use, store in an opaque, airtight container in a cool, dark place.[9] |
| Decreased potency or unexpected experimental results. | Degradation of the compound in solid form or in solution. | 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If using a stock solution, prepare a fresh solution from a new batch of solid compound. 3. Evaluate the stability of the compound under your specific experimental conditions (solvent, pH, temperature). |
| Precipitation observed in a stored stock solution. | The solution may be supersaturated, or the compound may be degrading to a less soluble product. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, the solution was likely supersaturated. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded. 3. Consider preparing less concentrated stock solutions or preparing them fresh before use. |
Data Presentation: Storage Conditions
| Compound | Recommended Storage Temperature | Key Storage Considerations |
| This compound | Cool, dry place (specific temperature data not available; -20°C is a conservative recommendation based on analogs). | Store in a tightly sealed, opaque container to protect from light and moisture.[8][9] |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (Analog) | -20°C[10] | Stated stability of ≥ 4 years at -20°C.[10] |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired solvent to a known concentration (e.g., 10 mM).
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, analyze the solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Record the peak area and retention time of the main compound peak. This will serve as the baseline.
-
-
Storage of Aliquots:
-
Dispense the stock solution into several small, airtight, and light-protected vials (e.g., amber glass vials).
-
Store the vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from storage.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the solution by HPLC using the same method as the initial analysis.
-
Compare the peak area of the main compound to the initial (Time = 0) measurement to determine the percentage of the compound remaining. Also, observe for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time for each storage condition.
-
This will provide an indication of the stability of this compound under the tested conditions.
-
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Key storage recommendations.
References
- 1. benchchem.com [benchchem.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. caymanchem.com [caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
identifying and minimizing byproducts in acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetamide. Our goal is to help you identify and minimize the formation of byproducts to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing acetamide?
A1: The most prevalent laboratory and industrial methods for synthesizing acetamide include:
-
Dehydration of Ammonium Acetate: This method involves heating ammonium acetate to eliminate water.
-
Reaction of Acetic Anhydride with Ammonia: Acetic anhydride reacts with ammonia to form acetamide and acetic acid as a byproduct.
-
Ammonolysis of Acetyl Chloride: The reaction of acetyl chloride with ammonia yields acetamide.
-
Ammonolysis of Ethyl Acetate: Ethyl acetate can be treated with ammonia to produce acetamide and ethanol.
Q2: What are the primary byproducts I should be aware of during acetamide synthesis?
A2: The primary byproducts depend on the synthesis route but commonly include:
-
Unreacted Starting Materials: Acetic acid, ammonium acetate, acetic anhydride, acetyl chloride, or ethyl acetate may remain if the reaction does not go to completion.
-
Water: A common byproduct in dehydration reactions and can also lead to hydrolysis of the product.
-
Acetic Acid: A significant byproduct in the reaction of acetic anhydride with ammonia and can also be formed from the hydrolysis of acetamide.
-
Acetonitrile (Methyl Cyanide): Can be formed by the dehydration of acetamide, especially at high temperatures.
-
Diacetamide: This impurity can form through the acetylation of the acetamide product, particularly when using acetylating agents like acetic anhydride.
Q3: How can I detect and quantify impurities in my acetamide product?
A3: Several analytical techniques are effective for purity assessment:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful methods for separating and identifying volatile impurities like acetonitrile and unreacted starting materials. GC-MS provides definitive identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities such as unreacted ammonium acetate, acetic acid, and diacetamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities by comparing the spectra of the product to that of a pure acetamide standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during acetamide synthesis, categorized by the observed issue.
Issue 1: Low Yield of Acetamide
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC, or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Ensuring the reaction goes to completion is the first step to maximizing yield. |
| Hydrolysis of Acetamide | Ensure all reagents and glassware are dry. For reactions that produce water, use a Dean-Stark apparatus or a drying agent to remove it as it forms. For the dehydration of ammonium acetate, ensure the removal of water is efficient. | Acetamide can hydrolyze back to acetic acid and ammonia in the presence of water, especially under acidic or basic conditions. |
| Loss during Work-up/Purification | Optimize the purification process. For recrystallization, use a minimal amount of a suitable hot solvent and cool slowly to maximize crystal formation. For distillation, ensure the fractionating column is efficient to prevent loss of product in the forerun or residue. | Improper purification techniques can lead to significant loss of the desired product. |
Issue 2: Presence of Acetonitrile Impurity
| Potential Cause | Troubleshooting Step | Explanation |
| High Reaction Temperature | Carefully control the reaction temperature. For the dehydration of ammonium acetate, avoid excessively high temperatures. When using acetic anhydride, maintain the temperature below 70°C, and preferably below 40°C. | Acetonitrile is formed by the dehydration of acetamide, a reaction that is favored at higher temperatures. |
| Use of a Dehydrating Catalyst | If using a catalyst for dehydration, such as zinc oxide or alumina, optimize the catalyst loading and reaction temperature to favor acetamide formation over acetonitrile. | Certain catalysts can promote the over-dehydration of acetamide to acetonitrile. |
Issue 3: Presence of Unreacted Starting Materials
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Stoichiometry | Use a slight excess of the ammonia source to ensure the complete conversion of the acetylating agent (acetic anhydride, acetyl chloride, or ethyl acetate). | Driving the reaction to completion by using an excess of one reagent is a common strategy. |
| Insufficient Reaction Time or Temperature | As with low yield, monitor the reaction to ensure it has reached completion. | Incomplete reactions are a primary source of starting material contamination. |
| Inefficient Purification | Utilize fractional distillation to separate volatile starting materials. For non-volatile starting materials like ammonium acetate, recrystallization is effective. | Proper purification is key to removing unreacted starting materials. |
Issue 4: Presence of Diacetamide Impurity
| Potential Cause | Troubleshooting Step | Explanation |
| Excess Acetylating Agent | Use a controlled amount of the acetylating agent (e.g., acetic anhydride). A slight excess of ammonia is preferable to an excess of the acetylating agent. | Diacetamide is formed when a molecule of acetamide is acetylated by another molecule of the acetylating agent. This is more likely to occur if there is an excess of the acetylating agent present. |
| Reaction Conditions | Conduct the reaction at a lower temperature to reduce the rate of the secondary acetylation reaction. | The formation of diacetamide may be kinetically disfavored at lower temperatures compared to the primary formation of acetamide. |
Data Presentation
Table 1: Effect of Temperature on Acetonitrile Formation during Acetamide Dehydration
| Catalyst | Temperature (°C) | Acetamide Conversion (%) | Acetonitrile Selectivity (%) |
| Zinc Oxide (ZnO) | 450 | 94.3 | High |
| HZSM-5 (Si/Al=40) | 450 | 95.5 | High |
| HZSM-5 (Si/Al=225) | 450 | 96.2 | High |
| Data synthesized from literature investigating catalytic dehydration of acetamide. |
Experimental Protocols
Protocol 1: Synthesis of Acetamide via Dehydration of Ammonium Acetate
Materials:
-
Ammonium acetate
-
Glacial acetic acid (optional, as a catalyst)
-
Distillation apparatus with a fractionating column
Procedure:
-
Place ammonium acetate in a round-bottom flask equipped with a fractionating column and a distillation head.
-
Optionally, add a catalytic amount of glacial acetic acid.
-
Heat the flask gently. Water will begin to distill off.
-
Slowly increase the temperature to maintain a steady distillation rate. The temperature at the head of the column should be monitored.
-
After the water has been removed, the temperature will rise. Collect the fraction boiling between 210-220°C, which is acetamide.
-
The crude acetamide can be further purified by recrystallization from a suitable solvent like a mixture of benzene and ethyl acetate.
Protocol 2: Synthesis of Acetamide from Acetic Anhydride and Ammonia
Materials:
-
Acetic anhydride
-
Concentrated ammonium hydroxide
-
Ice bath
Procedure:
-
Cool a flask containing acetic anhydride in an ice bath.
-
Slowly add concentrated ammonium hydroxide dropwise with constant stirring, ensuring the temperature remains low (ideally below 40°C). This reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction goes to completion.
-
The resulting mixture will contain acetamide and ammonium acetate.
-
To isolate the acetamide, the water and excess ammonia can be removed under reduced pressure.
-
The crude product can then be purified by distillation or recrystallization.
Mandatory Visualizations
Caption: Byproduct formation pathways in common acetamide synthesis routes.
Caption: A general workflow for troubleshooting impurities in acetamide synthesis.
resolving solubility issues of n-(5-chloro-4-methyl-2-nitrophenyl)acetamide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with N-(5-chloro-4-methyl-2-nitrophenyl)acetamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a compound with properties that suggest limited aqueous solubility. Key physicochemical data are summarized in the table below. The predicted partition coefficient (XLogP3) of 2.5 indicates a preference for a non-polar environment over water, which is characteristic of poorly soluble compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₃ | PubChem[1] |
| Molecular Weight | 228.63 g/mol | PubChem[1] |
| CAS Number | 7149-78-2 | Sigma-Aldrich[2] |
| Melting Point | 104 - 105 °C | Sigma-Aldrich[2] |
| Predicted XLogP3 | 2.5 | PubChem[1] |
| Appearance | Solid | MedchemExpress[3] |
Q2: Why is my compound, this compound, not dissolving in water?
A2: The molecular structure of this compound contains several hydrophobic features, including a substituted phenyl ring, a chloro group, and a methyl group. These characteristics, combined with a predicted XLogP3 value of 2.5, lead to low intrinsic aqueous solubility.[1] Larger molecules with non-polar groups are generally more challenging to solvate with water molecules.[4]
Q3: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this one?
A3: Broadly, solubility enhancement techniques are categorized into physical and chemical modifications.[5][6]
-
Physical Modifications: These include methods like particle size reduction (micronization), and creating solid dispersions or inclusion complexes.[7][8]
-
Chemical Modifications: These strategies involve altering the solvent environment. Common methods include pH adjustment, the use of co-solvents, and the addition of surfactants or hydrotropic agents.[7][8][9]
Troubleshooting Guide
Q4: I tried dissolving the compound in a buffer, but it still precipitated. What should I do next?
A4: Since this compound is a neutral molecule (lacking readily ionizable groups), its solubility is unlikely to be significantly affected by pH changes alone. The next logical step is to use a co-solvent system. Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate non-polar molecules.[10]
Q5: Which co-solvents are recommended, and at what concentration?
A5: Common water-miscible organic solvents are excellent starting points. Due to their solubilizing capacity and relatively low toxicity, Dimethyl sulfoxide (DMSO) and Dimethylacetamide (DMA) are frequently used.[9] Ethanol and propylene glycol are also effective choices.[9][10] It is recommended to start with a small percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase the concentration until the compound dissolves. Be mindful that high co-solvent concentrations can sometimes be toxic in biological assays.
Q6: My experiment is sensitive to organic solvents. Are there alternatives to co-solvents?
A6: Yes. If organic solvents are not suitable for your experimental system, you can explore using surfactants or forming inclusion complexes.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.
-
Inclusion Complexation: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior.[5] They can encapsulate the poorly soluble drug molecule, forming a complex that is water-soluble.[5][7]
Q7: How do I determine the solubility of my compound under these different conditions?
A7: A systematic approach is required. First, determine the baseline solubility in your primary aqueous buffer. Then, prepare saturated solutions under different conditions (e.g., with various co-solvents or surfactants), allow them to equilibrate, separate the undissolved solid, and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Caption: Workflow for determining baseline aqueous solubility.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol details the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to improve solubility.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Working Solution Preparation:
-
Dispense the required volume of your aqueous buffer (e.g., PBS) into a sterile tube.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration of the compound. For example, to make a 10 µM solution, add 1 µL of a 10 mM stock to 999 µL of buffer. This results in a final DMSO concentration of 0.1%.
-
Vortex the solution thoroughly to ensure complete mixing and prevent precipitation.
-
-
Observation & Optimization: Visually inspect for any precipitation. If cloudiness or precipitate appears, the solubility limit has been exceeded. You may need to either decrease the final compound concentration or slightly increase the final percentage of DMSO (e.g., to 0.5% or 1%).
-
Control Group: Always prepare a vehicle control containing the same final concentration of DMSO in your aqueous buffer without the compound to account for any effects of the co-solvent in your experiment.
Table 2: Example Co-solvent Titration for Data Recording
| Final Compound Conc. | Co-solvent | Co-solvent % (v/v) | Observation (Clear/Precipitate) |
| 10 µM | DMSO | 0.1% | Clear |
| 50 µM | DMSO | 0.5% | Clear |
| 100 µM | DMSO | 1.0% | Precipitate |
| 10 µM | Ethanol | 0.2% | Clear |
| 50 µM | Ethanol | 1.0% | Precipitate |
Protocol 2: Solubility Enhancement using Inclusion Complexation
This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[5]
-
Molar Ratio Calculation: Determine the molar amounts of this compound and HP-β-CD needed. A 1:1 or 1:2 molar ratio is a good starting point.[5]
-
Complexation (Kneading Method):
-
Place the weighed HP-β-CD into a mortar.
-
Add a small amount of a 50:50 ethanol/water mixture to form a paste.
-
Add the weighed this compound to the paste.
-
Knead the mixture thoroughly with a pestle for 30-45 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
-
Solubilization: The resulting dried powder is the drug-cyclodextrin complex. This complex can now be directly dissolved in your aqueous buffer.
-
Solubility Assessment: Determine the solubility of the complex in the aqueous buffer using the method described in Diagram 1 to confirm the enhancement.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. This compound | C9H9ClN2O3 | CID 251680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7149-78-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. wjbphs.com [wjbphs.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Method Refinement for the Purification of Nitrophenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of nitrophenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying nitrophenyl compounds?
A1: The primary techniques for purifying crude nitrophenyl compounds are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound. For relatively pure crude products with minor impurities, recrystallization is often sufficient. For complex mixtures containing multiple byproducts, column chromatography provides better separation.[1] High-Performance Liquid Chromatography (HPLC) is also a reliable method for both purification and purity assessment.[1]
Q2: What are the likely impurities in a crude sample of a nitrophenyl compound?
A2: Impurities in crude nitrophenyl compounds typically originate from the synthesis process, which commonly involves nitration of an aromatic precursor. Potential impurities include:
-
Isomeric byproducts: Other nitrated isomers (e.g., ortho, meta, para) are common.[1][2]
-
Unreacted starting materials: Residual starting materials may remain.[1][3]
-
Over-nitrated products: Dinitro- or trinitro- derivatives can form.[1]
-
Side-reaction products: Oxidation or degradation products can contribute to the coloration of the crude material.[1]
-
β-Nitro Alcohol Intermediate: In reactions like the Henry reaction, incomplete dehydration can leave this intermediate as an impurity.
Q3: How can I assess the purity of my nitrophenyl compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of nitrophenyl compounds.[1] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used.[1] Detection is typically performed using a UV detector at a wavelength where the nitrophenyl compound has strong absorbance.[1] Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity analysis and to identify volatile impurities.[1] Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress and assess the complexity of the product mixture.[2][4]
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of crystallizing.
This occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present.[5]
| Potential Cause | Suggested Solution |
| Solvent is too nonpolar or the compound is too soluble. | Try using a more polar solvent or a solvent mixture. For example, if using pure methanol, try a mixture of methanol and water.[2] |
| Solution is supersaturated and cooled too quickly. | Reheat the solution to dissolve the oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[1][6] |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[1] |
| Seeding. | If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[7] |
Problem 2: Poor recovery of the purified compound.
| Potential Cause | Suggested Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. If too much was added, carefully evaporate some of the solvent and allow the solution to cool again.[6][7] |
| The compound is soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound in the mother liquor. Consider a different solvent in which the compound is less soluble at low temperatures. |
| Premature crystallization during hot filtration. | If performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the compound from crystallizing on the filter paper.[1] |
Column Chromatography
Problem 1: Poor separation of the nitrophenyl compound from impurities.
| Potential Cause | Suggested Solution |
| Incorrect mobile phase. | Optimize the mobile phase. A shallow gradient elution can improve the separation of compounds with similar polarities. Consider using a different solvent system, for example, dichloromethane/hexane or toluene/hexane.[3] For aromatic compounds, incorporating toluene into the eluent can improve separation.[8] |
| Incorrect stationary phase. | For polar compounds like nitrophenols, silica gel is a suitable stationary phase.[1][9] If separation is still problematic, consider using alumina, which has different selectivity.[2][3] |
| Co-eluting impurities. | If impurities have very similar polarity to the product, consider derivatization to alter the polarity of the target compound or the impurity before chromatography. |
Problem 2: The compound is stuck on the column or elutes very slowly (tailing).
| Potential Cause | Suggested Solution |
| Strong interaction with the stationary phase. | The polar nitro group and other functional groups (like a phenolic hydroxyl group) can interact strongly with acidic silica gel, causing tailing. Adding a small amount of a polar modifier, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds), to the mobile phase can help reduce this interaction and improve the peak shape.[1][3] |
| Compound decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC plate before running a column.[10] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[3][10] |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended for better separation.[3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the nitrophenyl compound well when hot but poorly when cold. Test small batches with different solvents to find the optimal one.
-
Dissolution: Place the impure nitrophenyl compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent to dissolve the solid completely.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[3]
-
Crystallization: Allow the solution to cool down slowly to room temperature. Further cooling in an ice bath can maximize the yield.[3]
-
Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Column Preparation: Select an appropriate stationary phase (e.g., silica gel or alumina). Pack the column using either a dry packing or slurry packing method. Ensure the packing is uniform and free of cracks or bubbles.[3]
-
Sample Loading: Dissolve the crude nitrophenyl compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble and load it carefully onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the compound.[2]
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[3]
Visualizations
Caption: A general workflow for the purification of nitrophenyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Optimization of HPLC-MS for Acetamide Derivative Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of acetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing an HPLC-MS method for acetamide derivatives?
A1: The most critical initial step is selecting the appropriate ionization mode on the mass spectrometer. For acetamide derivatives, which can be polar, Electrospray Ionization (ESI) is often the best choice, though Atmospheric Pressure Chemical Ionization (APCI) can be suitable for less-polar derivatives.[1] It is highly recommended to perform an infusion of the analyte standard to determine the optimal ionization technique (ESI or APCI) and polarity (positive or negative ion mode) before developing the chromatography method.[1]
Q2: How do I select an appropriate HPLC column for acetamide derivative analysis?
A2: Since many acetamide derivatives are polar compounds, a column that performs well with a high percentage of aqueous mobile phase is often necessary.[2] C18 reverse-phase columns are commonly used.[3] For very polar acetamides, specialty reverse-phase columns with low silanol activity (like Newcrom R1) or mixed-mode columns can provide better retention and peak shape.[4][5][6]
Q3: What mobile phase composition is recommended for MS compatibility?
A3: A mobile phase of acetonitrile and water is standard for reverse-phase chromatography.[3] For MS detection, it is crucial to use a volatile modifier. Instead of non-volatile acids like phosphoric acid, use 0.1% formic acid to facilitate protonation in positive ion mode.[4][5][7] For negative ion mode, a buffer like 10 mM ammonium formate or acetate can be effective.[1]
Q4: Why is an internal standard important and what kind should I use?
A4: An internal standard (IS) is crucial for accurate quantification as it corrects for variations in sample preparation, injection volume, and matrix effects.[3] The ideal IS is a stable isotope-labeled analog of the analyte (e.g., acetamide-d3 for acetamide), as it has nearly identical physicochemical properties.[3][8]
Q5: What are the key MS parameters to optimize for quantitative analysis?
A5: For quantitative analysis, especially using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode.[3][8] Key parameters to optimize include:
-
Ionization Source Parameters: Voltages, temperatures (e.g., vaporizer, ion transfer tube), and gas flows (e.g., sheath, auxiliary gas) should be tuned to maximize the signal of the precursor ion.[1][9]
-
Collision Energy (CE): This voltage should be optimized to yield the most stable and intense product ions for quantification while leaving 10-15% of the parent ion.[1]
-
Precursor and Product Ions: The specific m/z transitions from the precursor ion to the product ions must be carefully selected and optimized for specificity and sensitivity.[3]
Troubleshooting Guides
Q: I am observing high backpressure in my HPLC system. What should I do?
A: High system pressure is typically caused by blockages.
-
Identify the Source: Systematically isolate components. Start by disconnecting the column; if the pressure drops, the blockage is in the column. If not, check tubing, frits, and filters.[10][11]
-
Solutions:
-
Column Blockage: Backflush the column (if permitted by the manufacturer). If pressure remains high, the inlet frit may be clogged with particulates from the sample or pump seals.[11]
-
Filter/Frit Clogging: Replace in-line filters and guard column frits.[10]
-
Precipitation: If using buffers, ensure they are fully dissolved and flush the system with water to prevent salt precipitation, especially when switching to high organic content.[11]
-
Q: My chromatogram shows significant peak tailing. What is the cause?
A: Peak tailing can result from several issues related to the column, mobile phase, or sample.
-
Column Degradation: The column may be aging, leading to active sites. Consider replacing the column or using a guard column to protect it.[12]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[13]
-
Secondary Interactions: Residual silanols on the column packing can interact with basic compounds. Ensure the mobile phase pH is appropriate or use a column with low silanol activity.[4][6]
Q: I am experiencing inconsistent retention times. How can I fix this?
A: Retention time shifts suggest a lack of stability in the mobile phase or hardware.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately each time. For gradient elution, check the pump's proportioning valves.[11][12]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[12]
-
Pump Performance: Air bubbles in the pump head can cause flow rate fluctuations. Degas solvents thoroughly and purge the pump if necessary.[11]
Q: The MS signal is unstable or shows high baseline noise. What are the potential causes?
A: An unstable signal or high noise often points to issues with the mobile phase, detector, or flow cell.
-
Contaminated Solvents: Use high-purity, HPLC or LC-MS grade solvents and reagents. Contaminants can introduce significant baseline noise.[10][14]
-
Insufficient Degassing: Air bubbles entering the detector flow cell can cause noise. Ensure mobile phases are properly degassed.[11]
-
Dirty Ion Source: The MS source can become contaminated over time, especially with complex matrices. Regular cleaning according to the manufacturer's protocol is essential.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Acetamide Derivative Analysis
| Parameter | Typical Setting | Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | For highly polar compounds, consider columns compatible with high aqueous content.[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier suitable for MS.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | --- |
| Flow Rate | 0.2 - 1.0 mL/min | Adjust based on column dimensions and desired separation time.[8] |
| Injection Volume | 5 - 10 µL | Ensure the injection solvent is compatible with the mobile phase.[3][8] |
| Column Temp. | 30 - 40 °C | Maintaining a constant temperature improves retention time stability.[2] |
Table 2: Key Mass Spectrometry Parameters to Optimize
| Parameter | Purpose | Optimization Approach |
| Ionization Mode | ESI or APCI | Infuse standard to determine which mode gives a better signal for the analyte.[1] |
| Polarity | Positive or Negative | Test both modes during infusion; select the one with higher sensitivity.[1] |
| Capillary Voltage | Ionization Efficiency | Tune for maximum precursor ion intensity. |
| Source/Gas Temp. | Desolvation Efficiency | Optimize to remove solvent without causing thermal degradation of the analyte.[1] |
| Sheath/Nebulizer Gas Flow | Droplet Formation | Adjust for a stable and intense signal.[1] |
| Collision Energy (CE) | Fragmentation | Ramp CE to find the optimal energy for the most abundant and stable product ions.[1] |
Experimental Protocols
Protocol 1: General Method Development for an Acetamide Derivative
-
Analyte and Internal Standard Preparation:
-
MS Parameter Optimization (Infusion):
-
Set up a direct infusion of the 1 µg/mL working solution into the mass spectrometer using a syringe pump.
-
Tee the infusion flow into the HPLC mobile phase flow (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Test both ESI and APCI sources in both positive and negative ion modes to identify the best ionization conditions.
-
Tune source parameters (voltages, temperatures, gas flows) to maximize the intensity of the precursor ion ([M+H]+ or [M-H]-).
-
Select the precursor ion and perform a product ion scan while ramping the collision energy to identify the most stable and intense product ions for MRM.
-
-
Chromatographic Method Development:
-
Install a C18 column and equilibrate with a high aqueous mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Inject the working solution and run a broad gradient (e.g., 5% to 95% Acetonitrile over 10-15 minutes) to determine the approximate retention time.
-
Optimize the gradient slope and duration around the elution time of the analyte to ensure good peak shape and separation from any impurities.
-
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Aliquot Sample: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.[3]
-
Add Precipitation Solvent: Add 300 µL of cold acetonitrile containing the internal standard at the desired concentration.[3]
-
Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.[3]
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[3]
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[15]
Visualizations
Caption: General workflow for acetamide derivative analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Logical flow for HPLC-MS analytical method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LC of acetamide and butyramide - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 9. HPLC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Optimization by High-Performance Design of Experiments (DOE) for Astrocyte Glutamine Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. organomation.com [organomation.com]
Validation & Comparative
Spectroscopic Analysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structures. This guide provides a comparative overview of the expected spectral data for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, alongside experimental data for structurally analogous compounds, to aid in the characterization of this and related molecules.
Comparative Spectral Data
To provide a useful reference for researchers, the following tables summarize the experimental spectral data for structurally related compounds. These compounds share key functional groups and substitution patterns with this compound, making their spectral data valuable for comparative analysis.
Table 1: ¹H NMR Spectral Data of Structurally Similar Compounds
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| N-(4-chloro-2-nitrophenyl)acetamide | CDCl₃ | 10.25 (s, 1H, NH), 8.77 (d, J=9.1, 1H, Ar-H), 8.19 (s, 1H, Ar-H), 7.59 (d, J=11.2, 1H, Ar-H), 2.29 (s, 3H, CH₃) |
| N-(4-methyl-2-nitrophenyl)acetamide | CDCl₃ | 10.18 (s, 1H, NH), 8.59 (d, J=8.6, 1H, Ar-H), 7.97 (s, 1H, Ar-H), 7.43 (d, J=8.5, 1H, Ar-H), 2.36 (s, 3H, Ar-CH₃), 2.26 (s, 3H, COCH₃) |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Not Specified | Signals observed between 8.47 and 10.37 ppm (N-H). |
For this compound, one would expect two singlets for the aromatic protons, a singlet for the methyl group on the aromatic ring, a singlet for the acetamido methyl group, and a broad singlet for the N-H proton.
Table 2: ¹³C NMR Spectral Data of Structurally Similar Compounds
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| N-(4-chloro-2-nitrophenyl)acetamide | CDCl₃ | 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6 |
| N-(4-methyl-2-nitrophenyl)acetamide | CDCl₃ | 168.9, 136.7, 136.1, 133.4, 132.3, 125.4, 122.0, 25.4, 20.4 |
The ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbon of the acetamide group (around 169 ppm), six distinct aromatic carbons, and two methyl carbons.
Table 3: Mass Spectrometry Data of Structurally Similar Compounds
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) |
| N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | Not Specified | Calculated Exact Mass: 232.0051 |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Not Specified | Formula Weight: 228.6 |
The nominal mass of this compound is 228 g/mol . Due to the presence of chlorine, the mass spectrum would exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. Characteristic absorption bands for this compound would include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹).
Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Experimental Workflow
The general workflow for the synthesis and characterization of a compound like this compound is depicted below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Signaling Pathway and Logical Relationships
The characterization process follows a logical progression from synthesis to detailed structural analysis.
Caption: Logical flow from synthesis to structural confirmation using various spectroscopic techniques.
This guide serves as a valuable resource for researchers working with this compound and related compounds. While direct experimental data for the title compound remains to be published in accessible formats, the provided comparative data and experimental workflows offer a solid foundation for its identification and characterization.
References
A Comparative Analysis of Synthesis Routes for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, a valuable intermediate in pharmaceutical synthesis. The routes are evaluated based on their starting materials, reaction steps, and overall efficiency, with supporting experimental data derived from analogous transformations.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Nitration of an Acetanilide Intermediate | Route B: Acetylation of a Nitroaniline Intermediate |
| Starting Material | 4-chloro-3-methylaniline | 4-chloro-3-methylaniline |
| Key Steps | 1. Acetylation2. Nitration | 1. Formylation2. Nitration3. Hydrolysis4. Acetylation |
| Number of Steps | 2 | 4 |
| Overall Yield (Estimated) | Moderate to Good | Good |
| Key Challenges | Control of regioselectivity during nitration. | Longer reaction sequence. |
| Advantages | Shorter synthetic sequence. | Potentially higher overall yield and purity due to directed synthesis of the key intermediate. |
Route A: Synthesis via Nitration of N-(4-chloro-3-methylphenyl)acetamide
This two-step route commences with the acetylation of commercially available 4-chloro-3-methylaniline, followed by the regioselective nitration of the resulting acetanilide to yield the final product.
Experimental Protocol
Step 1: Synthesis of N-(4-chloro-3-methylphenyl)acetamide
In a suitable reaction vessel, 4-chloro-3-methylaniline (1 mole) is dissolved in glacial acetic acid. Acetic anhydride (1.1 moles) is added portion-wise while maintaining the temperature below 40°C. The reaction mixture is then stirred at room temperature for 2-3 hours. Upon completion, the mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water until neutral, and dried to afford N-(4-chloro-3-methylphenyl)acetamide. This reaction typically proceeds with high yield, often exceeding 95%.
Step 2: Synthesis of this compound
N-(4-chloro-3-methylphenyl)acetamide (1 mole) is dissolved in concentrated sulfuric acid at a low temperature (0-5°C). A nitrating mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid is added dropwise, ensuring the temperature does not exceed 10°C. The acetamido group is a strong ortho,para-director, and the methyl group is also an ortho,para-director, while the chloro group directs ortho and para but is deactivating. The primary product expected is the 2-nitro isomer due to the strong directing effect of the acetamido group to its ortho position. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature and then carefully poured onto crushed ice. The precipitated product is filtered, washed with cold water to remove excess acid, and purified by recrystallization from ethanol.
Quantitative Data (Estimated)
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1. Acetylation | 4-chloro-3-methylaniline | Acetic anhydride | Glacial acetic acid | <40°C, then RT | 2-3 h | >95% | High |
| 2. Nitration | N-(4-chloro-3-methylphenyl)acetamide | Conc. HNO₃, Conc. H₂SO₄ | Conc. H₂SO₄ | 0-10°C | 1-2 h | Moderate-Good | Good (after recrystallization) |
Route B: Synthesis via Acetylation of 5-chloro-4-methyl-2-nitroaniline
This four-step route involves the synthesis of the key intermediate, 5-chloro-4-methyl-2-nitroaniline, from 4-chloro-3-methylaniline, followed by a final acetylation step. This approach offers better control over the regiochemistry of the nitration.
Experimental Protocol
Step 1: Synthesis of N-(4-chloro-3-methylphenyl)formamide
4-chloro-3-methylaniline (1 mole) is reacted with an excess of formic acid. The mixture is heated to reflux for 2-3 hours. After cooling, the reaction mixture is poured into water, and the precipitated N-(4-chloro-3-methylphenyl)formamide is collected by filtration, washed, and dried. The formyl group serves as a protecting group for the amine.
Step 2: Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)formamide
The N-(4-chloro-3-methylphenyl)formamide (1 mole) is dissolved in concentrated sulfuric acid at 0-5°C. A mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid is added dropwise, maintaining the low temperature. The formamido group, similar to the acetamido group, directs the nitration primarily to the ortho position. The reaction mixture is stirred for an additional hour and then poured onto ice. The resulting solid is filtered and washed.
Step 3: Synthesis of 5-chloro-4-methyl-2-nitroaniline
The crude N-(5-chloro-4-methyl-2-nitrophenyl)formamide is subjected to hydrolysis by heating with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH). For instance, refluxing with aqueous sodium hydroxide solution for 2-3 hours, followed by cooling and neutralization, will yield 5-chloro-4-methyl-2-nitroaniline as a precipitate. The solid is then filtered, washed, and dried. A similar three-step synthesis of an isomeric compound, 5-chloro-2-nitroaniline from 3-chloroaniline, reports a total yield of over 60% with a purity of over 98%.[1]
Step 4: Synthesis of this compound
5-chloro-4-methyl-2-nitroaniline (1 mole) is dissolved in glacial acetic acid. Acetic anhydride (1.1 moles) is added, and the mixture is heated gently (e.g., to 50-60°C) for 1-2 hours. Upon cooling and pouring into water, the desired this compound precipitates. The product is collected by filtration, washed, and can be recrystallized from ethanol to achieve high purity. The acetylation of similar nitroanilines is reported to proceed with high yields.
Quantitative Data (Based on Analogous Reactions)
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 1. Formylation | 4-chloro-3-methylaniline | Formic acid | None | Reflux | 2-3 h | High | Good |
| 2. Nitration | N-(4-chloro-3-methylphenyl)formamide | Conc. HNO₃, Conc. H₂SO₄ | Conc. H₂SO₄ | 0-5°C | 1 h | Good | Good |
| 3. Hydrolysis | N-(5-chloro-4-methyl-2-nitrophenyl)formamide | NaOH(aq) or HCl(aq) | Water | Reflux | 2-3 h | Good | High |
| 4. Acetylation | 5-chloro-4-methyl-2-nitroaniline | Acetic anhydride | Glacial acetic acid | 50-60°C | 1-2 h | High | High |
Visualization of Synthesis Routes
Caption: Comparative workflow of two synthesis routes for this compound.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is more direct, involving only two steps. However, the nitration step may produce a mixture of isomers, potentially lowering the yield of the desired product and requiring more rigorous purification.
Route B , while longer, offers a more controlled synthesis. The use of a protecting group and subsequent directed nitration is likely to result in a higher yield of the correct isomer of the key nitroaniline intermediate, leading to a purer final product with a potentially higher overall yield.
The choice between these routes will depend on the specific requirements of the researcher or organization, balancing factors such as the desired purity of the final product, the cost of reagents, and the time and labor available for the synthesis and purification processes. For applications requiring high purity and yield, the more controlled approach of Route B may be preferable.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide and structurally related compounds. Due to the limited direct experimental data on the target molecule, this analysis focuses on establishing structure-activity relationships (SAR) based on available research on similar acetamide derivatives. The objective is to predict the potential biological profile of this compound and to guide future research and drug discovery efforts.
Structure-Activity Relationship Insights
The biological activity of substituted phenylacetamides is significantly influenced by the nature and position of substituents on the phenyl ring. Key structural features that modulate activity include halogenation, the presence of nitro groups, and other substitutions which affect the compound's lipophilicity and electronic properties.
-
Halogenation: The presence of a chloro group on the phenyl ring, as seen in this compound, is a common feature in many biologically active acetamide derivatives. Halogenated N-(substituted phenyl)-2-chloroacetamides have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1] High lipophilicity, conferred by halogen substituents, is thought to facilitate passage through the bacterial cell membrane.[1]
-
Nitro Group: The nitro group, an electron-withdrawing moiety, is a critical component of many bioactive molecules. In related compounds, such as those with an imidazole ring, the presence of an electron-withdrawing group like a nitro group has been associated with higher anticonvulsant activity.[2] Furthermore, nitrophenyl derivatives are intermediates in the synthesis of various pharmacologically active compounds, including tyrosine kinase inhibitors.[3]
-
Methyl Group: The methyl group at the 4-position of the phenyl ring in the target compound can influence its metabolic stability and binding affinity to biological targets. Its electron-donating nature can modulate the electronic properties of the aromatic ring, thereby affecting its interaction with receptors or enzymes.
Comparative Biological Activities
While direct data for this compound is scarce, the biological activities of several related compounds provide valuable insights into its potential therapeutic applications.
2.1. Antimicrobial Activity
A number of N-(substituted phenyl)-2-chloroacetamides have been synthesized and evaluated for their antimicrobial potential. These studies reveal a pattern of activity that is dependent on the substitution pattern on the phenyl ring.
| Compound/Derivative | Organism(s) | Activity | Reference |
| Halogenated p-substituted phenyl chloroacetamides (e.g., N-(4-chlorophenyl), N-(4-fluorophenyl)) | Staphylococcus aureus, MRSA, Escherichia coli, Candida albicans | Effective against Gram-positive bacteria, less effective against Gram-negative bacteria, and moderately effective against yeast. | [1] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Demonstrated antibacterial activity, with the chloro atom enhancing this effect. | [4][5] |
| Acetamide derivatives of aminopyridine, pyrrolidine, piperidine, and morpholine | Streptococcus pyogenes, E. coli, Proteus mirabilis | Varying degrees of antibacterial activity, with some compounds showing significant inhibition zones and low MIC values. | [6] |
2.2. Anticancer and Other Activities
Acetamide derivatives are also being investigated for their potential as anticancer, antioxidant, and anti-inflammatory agents.
| Compound/Derivative | Biological Activity | Key Findings | Reference |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | Synthetic Intermediate | Used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity. | [7] |
| Various Acetamide Derivatives | Antioxidant and Anti-inflammatory | Some derivatives have shown the ability to scavenge ABTS radicals and reduce ROS and NO production in macrophages. | [8] |
| Imidazole-containing Acetamides | Anticonvulsant | Structure-activity studies suggest that electron-withdrawing groups on the imidazole ring enhance anticonvulsant effects. | [2] |
Experimental Protocols
The following sections detail the methodologies used in the evaluation of the biological activities of related acetamide compounds.
3.1. Synthesis of Acetamide Derivatives
A general synthetic route for N-(substituted phenyl)-acetamides involves the reaction of a substituted aniline with an acetylating agent. For chloroacetamides, chloroacetyl chloride is commonly used.
-
General Synthesis of N-(substituted phenyl)acetamides: A substituted aniline is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a base (e.g., triethylamine) at controlled temperatures.[4] The product is then typically purified by recrystallization.
-
Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: This compound was synthesized by reacting 4-fluoro-3-nitroaniline with 2-chloroacetyl chloride in the presence of triethylamine in dichloromethane.[4]
3.2. Antimicrobial Activity Assays
-
Well Diffusion Method: The antibacterial activity of synthesized acetamide derivatives was assessed using the Mueller-Hinton Agar diffusion method.[6] Wells were made in the agar plates seeded with bacterial cultures, and different concentrations of the test compounds were added to the wells. The diameter of the inhibition zone was measured after incubation.[6]
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of antimicrobial efficacy. This is typically determined using broth microdilution methods according to CLSI guidelines.
Visualizing Experimental Workflows
4.1. General Synthesis of Substituted Phenylacetamides
Caption: General workflow for the synthesis of N-(substituted phenyl)acetamide derivatives.
4.2. Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the antimicrobial susceptibility of test compounds.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, this compound is predicted to possess biological activity, with a notable potential for antimicrobial effects, particularly against Gram-positive bacteria. The presence of both a chloro and a nitro substituent suggests that it may also have interesting properties in the context of anticancer drug discovery, potentially as an intermediate for kinase inhibitors or other targeted therapies.
To validate these predictions, further experimental studies are essential. Future research should focus on:
-
Synthesis and Characterization: The synthesis and full characterization of this compound.
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of bacterial and fungal strains, as well as various cancer cell lines.
-
Mechanism of Action Studies: If significant activity is observed, further studies to elucidate the mechanism of action would be warranted.
This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and provides a rationale for its further investigation.
References
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. lookchem.com [lookchem.com]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of N-(Substituted Phenyl)-2-Chloroacetamides
A detailed guide for researchers and drug development professionals on the antimicrobial efficacy of various N-(substituted phenyl)-2-chloroacetamide derivatives. This report synthesizes experimental data to provide a clear comparison of their activity against key microbial strains.
A recent study systematically evaluated a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The findings reveal significant variations in activity based on the nature and position of substituents on the phenyl ring, offering valuable insights for the development of new antimicrobial agents. All tested chloroacetamides demonstrated effectiveness against Gram-positive bacteria, with moderate activity against yeast and less pronounced effects on Gram-negative bacteria.[1][2][3][4]
Structure-Activity Relationship and Lipophilicity
The biological activity of these chloroacetamide derivatives is closely linked to the substituents on the phenyl ring.[1][2][3][4] Notably, compounds bearing halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active.[1][2][3][4] This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of microbial cell membranes.[1][2][3][4]
Comparative Antimicrobial Activity
The antimicrobial efficacy of the twelve synthesized N-(substituted phenyl)-2-chloroacetamides (SP1–12) was quantitatively assessed against Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), methicillin-resistant S. aureus (MRSA, ATCC 43300), and Candida albicans (ATCC 10231). The data, presented in the tables below, summarizes the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) for each compound.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(substituted phenyl)-2-chloroacetamides (µg/mL)
| Compound | Substituent | E. coli | S. aureus | MRSA | C. albicans |
| SP1 | 4-F | >4000 | 125 | 250 | 500 |
| SP2 | 4-Cl | >4000 | 125 | 250 | 500 |
| SP3 | 4-Br | >4000 | 125 | 250 | 500 |
| SP4 | 3-Br | >4000 | 125 | 250 | 500 |
| SP5 | 4-I | >4000 | 250 | 500 | 1000 |
| SP6 | 4-CH3 | >4000 | 250 | 500 | 1000 |
| SP7 | 3-CH3 | >4000 | 250 | 500 | 1000 |
| SP8 | 4-COCH3 | >4000 | 500 | 1000 | 2000 |
| SP9 | 4-OH | >4000 | 500 | 1000 | 2000 |
| SP10 | 3-CN | >4000 | 500 | 1000 | 2000 |
| SP11 | 4-CN | >4000 | 500 | 1000 | 2000 |
| SP12 | 4-NO2 | >4000 | 1000 | 2000 | 4000 |
| Rifampicin | - | 32 | 0.05 | 0.1 | - |
| Fluconazole | - | - | - | - | 8 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of N-(substituted phenyl)-2-chloroacetamides (µg/mL)
| Compound | Substituent | E. coli (MBC) | S. aureus (MBC) | MRSA (MBC) | C. albicans (MFC) |
| SP1 | 4-F | >4000 | 250 | 500 | 1000 |
| SP2 | 4-Cl | >4000 | 250 | 500 | 1000 |
| SP3 | 4-Br | >4000 | 250 | 500 | 1000 |
| SP4 | 3-Br | >4000 | 250 | 500 | 1000 |
| SP5 | 4-I | >4000 | 500 | 1000 | 2000 |
| SP6 | 4-CH3 | >4000 | 500 | 1000 | 2000 |
| SP7 | 3-CH3 | >4000 | 500 | 1000 | 2000 |
| SP8 | 4-COCH3 | >4000 | 1000 | 2000 | 4000 |
| SP9 | 4-OH | >4000 | 1000 | 2000 | 4000 |
| SP10 | 3-CN | >4000 | 1000 | 2000 | 4000 |
| SP11 | 4-CN | >4000 | 1000 | 2000 | 4000 |
| SP12 | 4-NO2 | >4000 | 2000 | 4000 | >4000 |
| Rifampicin | - | 64 | 0.1 | 0.2 | - |
| Fluconazole | - | - | - | - | 16 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the presented data. The following sections outline the key protocols used in the evaluation of these compounds.
Synthesis of N-(substituted phenyl)-2-chloroacetamides
The synthesis of the N-(substituted phenyl)-2-chloroacetamide derivatives was achieved through a standard chloroacetylation reaction of the corresponding substituted anilines.
Caption: General synthesis workflow for N-(substituted phenyl)-2-chloroacetamides.
Antimicrobial Activity Assays
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method.[1]
Minimum Inhibitory Concentration (MIC) Assay:
The MIC, MBC, and MFC values for the twelve N-(substituted phenyl)-2-chloroacetamides were determined using the broth microdilution method.[1] The final concentration of each compound in the first well was 4000 μg/mL, with a 5% dimethyl sulphoxide (DMSO) solvent concentration.[1] Twofold serial dilutions of the chloroacetamide samples were prepared in 96-well microtiter plates using Luria-Bertani (LB) broth for bacteria and Tryptic Soy Broth (TSB) for yeast, covering a concentration range from 32 to 4000 μg/mL.[1]
Caption: Workflow for MIC and MBC/MFC determination.
Conclusion
The presented data provides a valuable comparative analysis of the antimicrobial activity of a series of N-(substituted phenyl)-2-chloroacetamides. The findings underscore the significant influence of the substituent on the phenyl ring, with halogenated derivatives demonstrating superior activity, particularly against Gram-positive bacteria. This structure-activity relationship, linked to the lipophilicity of the compounds, offers a clear direction for the rational design of more potent chloroacetamide-based antimicrobial agents. Further investigation into the precise mechanisms of action and toxicological profiles of the most promising candidates is warranted to advance their potential as therapeutic agents.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [technorep.tmf.bg.ac.rs]
- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests [arhiv.imi.hr]
A Comparative Guide to Purity Validation of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide: HPLC vs. Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for any chemical compound is a critical step in research and development, particularly in the pharmaceutical industry where impurities can affect efficacy and safety. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and melting point determination, for validating the purity of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide. We present detailed experimental protocols and comparative data to assist researchers in selecting the appropriate method for their needs.
Introduction to Purity Validation
This compound is a substituted aromatic amide with potential applications in organic synthesis and drug discovery. Ensuring its purity is paramount for obtaining reliable and reproducible results in downstream applications. Both HPLC and melting point analysis are established methods for assessing chemical purity, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separative technique that can identify and quantify individual components in a mixture with high resolution and sensitivity. It is a quantitative method that provides a percentage purity value based on the relative peak areas of the main component and any impurities.
-
Melting Point Analysis is a classical and straightforward thermal analysis technique. A pure crystalline solid will melt over a very narrow temperature range.[1][2][3] The presence of impurities typically causes a depression and broadening of the melting point range.[2][3][4] This method is often used as a preliminary, qualitative indicator of purity.
This guide will compare these two methods using a hypothetical "pure" and an "impure" batch of this compound to illustrate their respective utility.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a proposed Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method parameters are based on established protocols for similar nitroaromatic compounds.[5][6][7][8]
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Reagents and Materials:
-
This compound reference standard (assumed 100% pure for method development)
-
HPLC-grade acetonitrile and water
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Melting Point Determination
This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.
Instrumentation:
-
Capillary melting point apparatus with a calibrated thermometer or digital temperature sensor.
Materials:
-
Capillary tubes (closed at one end)
-
This compound sample
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Set a heating rate of approximately 10-15 °C/min for a rapid preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the preliminary melting point, then reducing the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1 - T2.
Comparative Data
The following table summarizes hypothetical data for a "pure" and an "impure" batch of this compound to illustrate the results from each analytical method. The impure batch is assumed to contain starting materials or by-products from a potential synthesis route.
| Parameter | Batch A ("Pure") | Batch B ("Impure") |
| HPLC Purity (% Area) | 99.8% | 95.2% |
| HPLC Impurities | Single peak | Main peak + 2 minor impurity peaks |
| Melting Point Range | 104.0 - 105.0 °C | 99.5 - 103.0 °C |
| Appearance | Fine, pale yellow crystalline powder | Slightly off-white, less defined crystalline powder |
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound.
Caption: A generalized workflow for the validation of chemical purity.
Conclusion
Both HPLC and melting point determination are valuable tools for assessing the purity of this compound.
-
Melting point analysis serves as a rapid, cost-effective, and straightforward initial screening method. A sharp melting range close to the literature value (if available) is a good indication of high purity. However, it is a qualitative or semi-quantitative technique and may not detect small amounts of impurities or impurities with similar melting points.
-
HPLC , on the other hand, is a highly specific and quantitative method. It can separate and quantify individual impurities, providing a precise purity value. This level of detail is often required for regulatory submissions and in-depth quality control.
For comprehensive purity validation, a combination of both methods is recommended. Melting point analysis can be used for quick checks and preliminary assessment, while HPLC provides the definitive, quantitative data required for rigorous scientific research and drug development.
References
- 1. This compound | C9H9ClN2O3 | CID 251680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C8H6ClFN2O3 | CID 2773811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 13852-50-1|N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE | 81962-58-5 [chemicalbook.com]
- 8. jcbsc.org [jcbsc.org]
A Comparative Guide to the X-ray Crystallography of Chloro-Nitrophenyl Acetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for a series of chloro-nitrophenyl acetamide compounds. The structural information derived from single-crystal X-ray diffraction is crucial for understanding molecular conformations, intermolecular interactions, and crystal packing, which are fundamental aspects in drug design and materials science. This document summarizes key crystallographic parameters, details experimental methodologies, and presents visualizations of experimental workflows and structural relationships to facilitate a deeper understanding of these compounds.
Data Presentation: Crystallographic Parameters at a Glance
The following tables summarize the key crystallographic data for several chloro-nitrophenyl acetamide derivatives, allowing for a straightforward comparison of their structural features.
Table 1: Crystal Data and Structure Refinement for Chloro-Nitrophenyl Acetamide Compounds
| Parameter | 2-Chloro-N-(4-nitrophenyl)acetamide | 2-Chloro-N-(2,4-dinitrophenyl)acetamide | N-(4-chloro-2-nitrophenyl)acetamide |
| Chemical Formula | C₈H₇ClN₂O₃ | C₈H₆ClN₃O₅ | C₈H₇ClN₂O₃ |
| Formula Weight | 214.61 | 259.61 | 214.60 |
| Crystal System | Orthorhombic | Monoclinic | - |
| Space Group | Pbca | P2₁/n | - |
| a (Å) | 9.498 (2) | - | - |
| b (Å) | 9.457 (2) | - | - |
| c (Å) | 20.205 (5) | - | - |
| α (°) | 90 | 90 | - |
| β (°) | 90 | - | - |
| γ (°) | 90 | 90 | - |
| Volume (ų) | 1814.9 (7) | - | - |
| Z | 8 | - | - |
| Temperature (K) | 293(2) / 299 | - | - |
| Radiation (λ, Å) | Mo Kα (0.71073) | - | - |
| Density (calculated, Mg/m³) | 1.571 | - | - |
| Absorption coeff. (mm⁻¹) | 0.40 | - | - |
| F(000) | 880 | - | - |
| Reflections collected | 9718 | - | - |
| Independent reflections | 1787 | - | - |
| R_int | 0.038 | - | - |
| Final R indices [I>2σ(I)] | R1 = 0.042 | - | - |
| wR2 (all data) | 0.108 | - | - |
Data for 2-Chloro-N-(4-nitrophenyl)acetamide sourced from multiple studies.[1][2][3] Data for other compounds to be added as available.
Experimental Protocols
A generalized methodology for the synthesis and crystallographic analysis of chloro-nitrophenyl acetamide compounds is outlined below, based on common practices reported in the literature.
Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide
This compound is typically synthesized by the reaction of 4-nitroaniline with 2-chloroacetyl chloride.
Materials:
-
4-nitroaniline
-
2-chloroacetyl chloride
-
Anhydrous solvent (e.g., acetone, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve 4-nitroaniline in the anhydrous solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 2-chloroacetyl chloride to the solution with constant stirring.
-
Add the base dropwise to neutralize the HCl formed during the reaction.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield single crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction Analysis
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection:
-
Data is collected on a diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation is commonly used.
-
The crystal-to-detector distance is set, and a series of frames are collected using ω and φ scans.
-
Data collection temperature is often maintained at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations, leading to a more precise structure determination.
Data Processing:
-
The collected frames are integrated and corrected for Lorentz and polarization effects.
-
An absorption correction is applied (e.g., multi-scan).[1]
-
The structure is solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of chloro-nitrophenyl acetamide compounds.
Caption: General workflow from synthesis to final structural model.
Comparison of Intermolecular Interactions
The crystal packing of these compounds is often governed by a network of intermolecular interactions, primarily hydrogen bonds. The diagram below illustrates a comparison of the types of interactions observed.
References
Comparative Analysis of the Fungicidal Activity of Nicotinamide Derivatives
Nicotinamide, a form of vitamin B3, and its derivatives have emerged as a significant class of heterocyclic compounds in the development of novel fungicides.[1] Their broad spectrum of bioactivity has garnered considerable attention in both the agricultural and medical fields.[1][2] Notably, the commercial success of boscalid, a nicotinamide derivative, has spurred further research into this chemical class for controlling a variety of plant and human pathogens.[1][3] This guide provides a comparative analysis of the fungicidal efficacy of recently developed nicotinamide derivatives, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
Overview of Fungicidal Activity
Recent studies have highlighted the potential of various nicotinamide derivatives against a wide range of fungal species. The fungicidal efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data below summarizes the in vitro activity of several promising nicotinamide derivatives against various fungal pathogens.
| Compound/Derivative | Fungal Species | MIC (μg/mL) | Additional Notes |
| Nicotinamide (NAM) | Candida albicans (including fluconazole-resistant isolates) | Not specified as MIC, but showed significant antifungal activity at 20-40 mM concentrations.[4] | Also effective against non-albicans Candida species and Cryptococcus neoformans.[4] |
| Compound 16g | Candida albicans SC5314 | 0.25 | Active against six fluconazole-resistant C. albicans strains (MICs 0.125-1 μg/mL).[3][5][6] |
| Other Candida species | Moderate activity | ||
| Cryptococcus neoformans | Moderate activity | ||
| Trichophyton species | Moderate activity | ||
| Compounds 11g and 11h | Candida albicans | 0.0313 (MIC80) | Broad-spectrum activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and C. neoformans (MIC80 range of 0.0313-2.0 μg/mL).[7] |
| Compound 4f | Cucumber Downy Mildew (Pseudoperonospora cubensis) | EC50 = 1.96 mg/L | Exhibited superior in vivo efficacy compared to commercial fungicides flumorph and mancozeb in field trials.[8] |
| Compound 4a | Cucumber Downy Mildew (Pseudoperonospora cubensis) | EC50 = 4.69 mg/L | Showed significant in vivo fungicidal activity.[8] |
| Compound 4b (SDHI) | Botrytis cinerea | IC50 = 3.18 µM (enzymatic inhibition) | Showed moderate fungicidal activity against the whole fungus.[9] |
| Compound 4a (SDHI) | Botrytis cinerea | 40.54% inhibition | Exhibited moderate fungicidal activity.[9] |
| Compound 3i | Botryosphaeria berengriana | EC50 = 6.68 ± 0.72 | Exhibited fungicidal activity comparable to the commercial fungicide fluxapyroxad.[10] |
| Nicotinamide derivatives containing 1,3,4-oxadiazole (e.g., 7a, 8, 9a, 9b) | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Weak to moderate activity | Some compounds showed activity similar to or higher than the commercial fungicide hymexozol.[2][11] |
Mechanisms of Action
The fungicidal activity of nicotinamide derivatives is attributed to various mechanisms, with two prominent pathways identified:
-
Inhibition of Succinate Dehydrogenase (SDH): Many nicotinamide-based fungicides, including the commercial product boscalid, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1] SDH, also known as Complex II, is a vital enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1] By binding to the SDH enzyme, these derivatives block the oxidation of succinate to fumarate, thereby inhibiting electron transport and ATP production, which ultimately leads to fungal cell death.[1]
-
Disruption of the Fungal Cell Wall: Some novel nicotinamide derivatives exert their antifungal effects by disrupting the integrity of the fungal cell wall.[3][5][6] For instance, compound 16g has been shown to cause broken cell wall edges and a thickened distance between the cell wall and cell membrane in C. albicans.[3] This mechanism is distinct from many existing antifungal agents and offers a promising strategy to combat drug-resistant fungal strains.[1] Another derivative, compound 11g, also targets the cell wall by decreasing the content of GPI-anchored proteins on the cell surface.[7]
Experimental Protocols
The evaluation of the fungicidal activity of nicotinamide derivatives typically involves standardized in vitro and in vivo assays.
In Vitro Antifungal Susceptibility Testing
A common method to determine the direct antifungal activity of a compound is through mycelial growth inhibition assays or microdilution methods.[1]
1. Preparation of Fungal Strains and Compounds:
-
Phytopathogenic Fungi: Fungal strains such as Rhizoctonia solani, Sclerotinia sclerotiorum, Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica are cultured on potato dextrose agar (PDA) at 27 ± 1°C for several days to obtain fresh mycelium.[1]
-
Human Pathogens: For human pathogens like Candida albicans, strains are typically grown in RPMI 1640 medium.[1]
-
Compound Preparation: The nicotinamide derivatives and reference fungicides are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1]
2. Assay Procedure (Mycelial Growth Inhibition):
-
The stock solutions of the test compounds are mixed with molten PDA to achieve the desired final concentrations.[1]
-
The mixture is then poured into Petri dishes.
-
A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the medicated PDA plate.[1]
-
The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for a specified period.[1]
-
The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group (containing only DMSO).
3. Assay Procedure (Broth Microdilution for Yeasts):
-
The minimum inhibitory concentrations (MICs) for yeast species like Candida albicans are often determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[1] This involves preparing serial dilutions of the compounds in a 96-well microtiter plate and inoculating each well with a standardized fungal suspension. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth after a defined incubation period.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated.
Caption: General workflow for the synthesis and fungicidal evaluation of nicotinamide derivatives.
Caption: Mechanism of action for SDHI nicotinamide derivatives in the fungal respiratory chain.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Effect of Nicotinamide Against Candida albicans [frontiersin.org]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the QSAR Analysis of N-(substituted phenyl)-2-chloroacetamides
This guide provides a detailed comparison and analysis of the Quantitative Structure-Activity Relationship (QSAR) of N-(substituted phenyl)-2-chloroacetamides, focusing on their antimicrobial properties. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development, offering objective comparisons based on experimental data.
A key study in this area involves the synthesis and analysis of twelve N-(substituted phenyl)-2-chloroacetamides, which were evaluated for their antimicrobial potential through QSAR analysis and subsequent in-vitro testing.[1][2][3][4][5] This analysis revealed important relationships between the physicochemical properties of these compounds and their biological activity against various pathogens.
Quantitative Data Summary
The physicochemical properties and predicted biological activity of the twelve synthesized compounds were analyzed using various computational tools.[1][3][5] These molecular descriptors are crucial for understanding the compounds' behavior and potential as drug candidates. The data is summarized in the tables below.
Table 1: Synthesized N-(substituted phenyl)-2-chloroacetamides
| Compound ID | Substituent on Phenyl Ring |
| SP1 | H |
| SP2 | 4-methyl |
| SP3 | 4-methoxy |
| SP4 | 4-chloro |
| SP5 | 4-bromo |
| SP6 | 4-fluoro |
| SP7 | 4-iodo |
| SP8 | 4-acetyl |
| SP9 | 4-hydroxy |
| SP10 | 4-cyano |
| SP11 | 3-cyano |
| SP12 | 3-bromo |
Source: Bogdanović et al., 2021[5]
Table 2: Molecular Descriptors and Lipinski's Rule of Five Parameters
The following table presents key molecular descriptors calculated for the synthesized compounds. These parameters are used to predict the drug-likeness of a molecule based on Lipinski's Rule of Five.
| Compound ID | Molecular Weight (MW) | logP | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Number of Rotatable Bonds (Nrot) | Topological Polar Surface Area (TPSA) Ų |
| SP1 | 169.61 | 1.63 | 1 | 1 | 2 | 29.10 |
| SP2 | 183.64 | 2.11 | 1 | 1 | 2 | 29.10 |
| SP3 | 199.64 | 1.74 | 1 | 2 | 3 | 38.33 |
| SP4 | 204.05 | 2.29 | 1 | 1 | 2 | 29.10 |
| SP5 | 248.51 | 2.44 | 1 | 1 | 2 | 29.10 |
| SP6 | 187.60 | 1.81 | 1 | 1 | 2 | 29.10 |
| SP7 | 295.51 | 2.69 | 1 | 1 | 2 | 29.10 |
| SP8 | 211.65 | 1.34 | 1 | 2 | 3 | 46.17 |
| SP9 | 185.61 | 1.34 | 2 | 2 | 2 | 49.33 |
| SP10 | 194.62 | 1.35 | 1 | 2 | 2 | 52.89 |
| SP11 | 194.62 | 1.35 | 1 | 2 | 2 | 52.89 |
| SP12 | 248.51 | 2.44 | 1 | 1 | 2 | 29.10 |
Source: Adapted from Bogdanović et al., 2021[4][5]
All synthesized compounds met the criteria of Lipinski's rule of five, suggesting good potential for biological activity.[1][2][3]
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
The in-vitro antimicrobial activity of the synthesized compounds was tested against two Gram-positive bacteria, one Gram-negative bacterium, and one yeast strain.
| Compound ID | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 25923) | Methicillin-resistant S. aureus (MRSA) (ATCC 33591) | Candida albicans (ATCC 10231) |
| SP1 | >4000 | 2000 | 2000 | 4000 |
| SP2 | >4000 | 2000 | 2000 | 4000 |
| SP3 | >4000 | 2000 | 2000 | 4000 |
| SP4 | 2000 | 1000 | 1000 | 2000 |
| SP5 | 2000 | 1000 | 1000 | 2000 |
| SP6 | 2000 | 1000 | 1000 | 2000 |
| SP7 | 2000 | 1000 | 1000 | 2000 |
| SP8 | >4000 | 2000 | 2000 | 4000 |
| SP9 | >4000 | 2000 | 2000 | 4000 |
| SP10 | >4000 | 2000 | 2000 | 4000 |
| SP11 | >4000 | 2000 | 2000 | 4000 |
| SP12 | 2000 | 1000 | 1000 | 2000 |
| Rifampicin | 64 | 0.032 | 0.032 | - |
| Nystatin | - | - | - | 32 |
Source: Adapted from Bogdanović et al., 2021[4]
The results indicate that all chloroacetamides were effective against the Gram-positive bacteria S. aureus and MRSA.[1][3] They were less effective against the Gram-negative E. coli and moderately effective against C. albicans.[1][3] Notably, compounds with halogenated phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active.[1][2][3] This is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes.[1][2][3]
Experimental Protocols
Synthesis of N-(substituted phenyl)-2-chloroacetamides
The twelve N-(substituted phenyl)-2-chloroacetamides were synthesized following a previously described method.[5] The general procedure involves the reaction of a substituted aniline with chloroacetyl chloride in an appropriate solvent.
Antimicrobial Activity Testing (MIC Assay)
The antimicrobial activity was determined using a twofold serial dilution method in 96-well microtiter plates.[4] The concentration range tested was from 32 to 4000 µg/mL.[4] The bacterial strains used were Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and methicillin-resistant S. aureus (MRSA) ATCC 33591.[4] The antifungal activity was tested against Candida albicans ATCC 10231.[4] Rifampicin and nystatin were used as positive controls.[4]
QSAR Analysis
Molecular descriptors such as molecular weight (MW), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), molecular hydrophobicity/partition coefficient (logP), number of rotatable bonds (Nrot), and topological polar surface area (TPSA) were calculated using computational web tools like Molinspiration and SwissADME.[4][5] Biophysical-kinetic parameters related to absorption, distribution, metabolism, and excretion (ADME) were predicted using SwissADME, PreADMET, and PkcSM.[1][3][5]
Visualizations
General QSAR Workflow
The following diagram illustrates the typical workflow for a QSAR analysis, from data collection to model development and validation.
Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.
Structure-Activity Relationship
This diagram illustrates the core concept of QSAR, where variations in the chemical structure influence physicochemical properties, which in turn determine the biological activity.
Caption: Conceptual model of the Structure-Activity Relationship (SAR).
References
- 1. Secure Verification [technorep.tmf.bg.ac.rs]
- 2. View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests [arhiv.imi.hr]
- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - ProQuest [proquest.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of 5-Chloro-2-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of analytical methodologies for the quantification of 5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of validated methods for this specific analyte in peer-reviewed literature, this comparison is based on established methods for structurally similar compounds, such as other chlorinated and nitrophenolic compounds. The experimental data presented is extrapolated from these related analyses to provide a reliable framework for method selection and development.
Introduction
5-Chloro-2-methyl-4-nitrophenol is a halogenated nitrophenolic compound. Accurate and precise quantification of such compounds is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and toxicology. The selection of an appropriate analytical technique is paramount for achieving reliable results. The two most common and suitable analytical techniques for the quantification of phenolic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a comparative overview of these two methods, focusing on their validation parameters and experimental protocols.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of HPLC and GC for the analysis of 5-Chloro-2-methyl-4-nitrophenol. These values are based on typical performance for similar phenolic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS) |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS) |
| Linearity Range | 0.05 - 50 µg/mL | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Derivatization | Not typically required | May be required to improve volatility and thermal stability |
Experimental Protocols
The following are detailed, representative methodologies for the quantification of 5-Chloro-2-methyl-4-nitrophenol using HPLC and GC.
This protocol is adapted from methods used for other nitrophenols and is a strong starting point for method development for 5-Chloro-2-methyl-4-nitrophenol.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
-
5-Chloro-2-methyl-4-nitrophenol reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile, increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of 5-Chloro-2-methyl-4-nitrophenol, likely in the range of 300-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-Chloro-2-methyl-4-nitrophenol reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.
-
This protocol is based on EPA method 8041A for the analysis of phenols.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD), and a suitable capillary column.
-
Capillary Column: A non-polar column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents and Standards:
-
Methylene chloride or other suitable solvent (GC grade)
-
Nitrogen or Helium as carrier gas
-
5-Chloro-2-methyl-4-nitrophenol reference standard
-
(Optional) Derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve peak shape and thermal stability.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or 320 °C (ECD).
-
Carrier Gas Flow: 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
Sample Preparation:
-
Prepare a stock solution of the 5-Chloro-2-methyl-4-nitrophenol reference standard in a suitable solvent like methylene chloride.
-
Create a series of calibration standards through serial dilution of the stock solution.
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).
-
(Optional) For derivatization, evaporate the solvent from the extract and add the derivatizing agent. Heat the mixture according to the derivatizing agent's protocol.
-
Reconstitute the sample in the appropriate solvent for injection.
-
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC are viable techniques for the quantification of 5-Chloro-2-methyl-4-nitrophenol. The choice between the two will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC offers a more direct analysis without the need for derivatization, which can be advantageous for routine quality control. GC, particularly when coupled with
Acetamide Derivatives Emerge as Promising Anticonvulsant Candidates in Preclinical Studies
FOR IMMEDIATE RELEASE
[City, State] – Researchers in the field of epilepsy treatment are closely examining a class of compounds known as acetamide derivatives, which are showing significant promise as potential anticonvulsant agents. Preclinical studies are revealing that certain acetamide derivatives exhibit comparable, and in some cases, more favorable, anticonvulsant properties when compared to established drugs such as phenytoin and valproic acid. These findings, supported by rigorous experimental data, highlight the potential of these derivatives in the development of new therapeutic strategies for epilepsy.
The anticonvulsant efficacy of these novel compounds is primarily evaluated through a battery of standardized preclinical models. These include the maximal electroshock (MES) test, an indicator of a drug's ability to prevent the spread of seizures, the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures, and the 6-Hz seizure test, a model for therapy-resistant partial seizures.[1] In these models, key parameters such as the median effective dose (ED50) and the median toxic dose (TD50) are determined to assess both the potency and the safety profile of the compounds.
Comparative Efficacy of Acetamide Derivatives
Quantitative data from various studies have been compiled to provide a clear comparison between different acetamide derivatives and commonly used anticonvulsant drugs. The tables below summarize the median effective dose (ED50) required to protect 50% of the animals from seizures and the median toxic dose (TD50) at which 50% of the animals exhibit neurological deficits. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a drug's safety margin.
| Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | 6-Hz (32mA) (ED50 mg/kg) | 6-Hz (44mA) (ED50 mg/kg) | Rotarod (TD50 mg/kg) | Protective Index (PI) (MES) |
| Acetamide Derivative 14 | 49.6 | 67.4 | 31.3 | 63.2 | >300 | >6.0 |
| Acetamide Derivative 20 | 52.3 | - | - | - | >500 | >9.56 |
| Acetamide Derivative 30 | 45.6 | - | 39.5 | - | 162.4 | 3.56 |
| Acetamide Derivative 33 | 27.4 | - | 30.8 | - | >200 | >7.3 |
| Phenytoin | 28.1 | >500 | - | - | >100 | >3.6 |
| Valproic Acid | 485 | 646 | - | - | 784 | 1.6 |
| Lacosamide | - | - | - | - | - | - |
| Levetiracetam | - | - | - | - | - | - |
Data compiled from multiple sources.[2][3][4] Note: "-" indicates data not available.
Unraveling the Mechanism of Action
The primary mechanisms through which acetamide derivatives are thought to exert their anticonvulsant effects involve the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.[5] Many of these compounds have been shown to interact with voltage-gated sodium channels, stabilizing their inactivated state and thereby reducing the rapid, repetitive firing of neurons that characterizes a seizure. Additionally, some derivatives may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further dampening neuronal excitability.
References
- 1. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step procedure for the safe disposal of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS No. 7149-78-2). The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals, and to maintain compliance with general laboratory waste management protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following procedures are based on information from SDSs of structurally similar chlorinated and nitrated aromatic compounds and general guidelines for the disposal of halogenated organic waste. It is imperative to treat this compound as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
I. Hazard Assessment and Safety Precautions
Based on data for related compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
A summary of recommended personal protective equipment is provided in the table below.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be required for large quantities or in case of insufficient ventilation. | To prevent inhalation of dust. |
II. Spill Management Protocol
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[2] Use an inert absorbent material for solutions.
-
Collection: Place the swept-up material or absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste.
III. Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it separately from other waste streams.
-
This compound is a halogenated organic compound. It should be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste to avoid higher disposal costs and more complex disposal procedures.[5][6]
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3][4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4]
-
The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.[2]
-
The recommended method of disposal for chlorinated nitroaromatic compounds is high-temperature incineration at an approved facility.[8]
-
Never dispose of this chemical down the drain or in the regular trash.[7][9]
-
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. capotchem.com [capotchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. chemicea.com [chemicea.com]
Personal protective equipment for handling n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide
Essential Safety and Handling Guide for n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound, based on data from structurally similar compounds.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or face shield | European standard - EN 166 or equivalent | To protect against splashes and dust, preventing serious eye damage.[2] |
| Body Protection | Protective clothing | Lab coat or other suitable protective clothing | To prevent skin exposure.[3] |
| Respiratory Protection | Respirator | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if ventilation is inadequate or when handling large quantities to prevent inhalation.[3] |
Operational Plan for Safe Handling
Follow these step-by-step instructions for the safe handling of this compound at all stages of use.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
Handling the Compound
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Do not breathe in dust, vapor, mist, or gas.[3]
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transferring: When weighing or transferring the solid material, do so carefully to avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Immediate First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3]
-
In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[2][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[3][4]
Spill and Leak Procedure
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE and contain the spill. For solid spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.
-
Cleaning: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]
-
Container Labeling: All waste containers must be clearly labeled with the contents.
-
Disposal Method:
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
